molecular formula C8H5NO3 B181433 Furo[3,2-c]pyridine-2-carboxylic acid CAS No. 112372-16-4

Furo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B181433
CAS No.: 112372-16-4
M. Wt: 163.13 g/mol
InChI Key: SPWZDQUIUXNYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-c]pyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

furo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZDQUIUXNYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286034
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-16-4
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furo[3,2-c]pyridine-2-carboxylic acid from 4-hydroxy-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-c]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis of a key derivative, Furo[3,2-c]pyridine-2-carboxylic acid, commencing from the readily available starting material, 4-hydroxy-3-iodopyridine. The synthetic strategy hinges on a palladium- and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization and subsequent hydrolysis. This document furnishes detailed experimental protocols, a compilation of quantitative data, and a visualization of a relevant biological signaling pathway to offer a thorough resource for researchers in the field of drug discovery and development.

Introduction

The fusion of furan and pyridine ring systems gives rise to the furo[3,2-c]pyridine scaffold, a privileged structure in the development of novel therapeutic agents. Derivatives of this heterocyclic system have been identified as potent inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer and inflammatory diseases[1]. The introduction of a carboxylic acid moiety at the 2-position of the furo[3,2-c]pyridine core can provide a handle for further chemical modification or enhance the compound's pharmacokinetic and pharmacodynamic properties. This guide details a robust and efficient synthetic route to this compound, starting from 4-hydroxy-3-iodopyridine.

Synthetic Strategy

The synthesis of this compound from 4-hydroxy-3-iodopyridine is achieved through a three-step sequence:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 4-hydroxy-3-iodopyridine with an ester of propiolic acid (e.g., ethyl propiolate).

  • Intramolecular Cyclization: A base-induced 5-endo-dig cyclization of the resulting 3-alkynyl-4-hydroxypyridine intermediate to form the furo[3,2-c]pyridine ring system. This cascade process, combining the Sonogashira reaction and cyclization, is an efficient method for constructing the fused heterocyclic core[2].

  • Hydrolysis: Saponification of the ester group to yield the final this compound.

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Synthesis Workflow Start 4-hydroxy-3-iodopyridine + Ethyl Propiolate Step1 Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate Ethyl 3-(4-hydroxypyridin-3-yl)propiolate Step1->Intermediate Step2 Intramolecular Cyclization (Base-induced 5-endo-dig) Intermediate->Step2 Product_Ester Ethyl furo[3,2-c]pyridine-2-carboxylate Step2->Product_Ester Step3 Hydrolysis (e.g., NaOH, H2O) Product_Ester->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Ethyl furo[3,2-c]pyridine-2-carboxylate

This procedure combines the Sonogashira coupling and the intramolecular cyclization in a one-pot reaction.

Materials:

  • 4-hydroxy-3-iodopyridine

  • Ethyl propiolate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-3-iodopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and DIPEA.

  • To the stirred solution, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl furo[3,2-c]pyridine-2-carboxylate.

Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl furo[3,2-c]pyridine-2-carboxylate

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • Dissolve Ethyl furo[3,2-c]pyridine-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to accelerate hydrolysis.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 3-4 with 1 M HCl solution, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Quantitative Data

The Sonogashira coupling/cyclization cascade is a versatile method applicable to a variety of terminal alkynes, affording the corresponding 2-substituted furo[3,2-c]pyridines in good to excellent yields. Below is a summary of representative yields for this reaction.

EntryTerminal Alkyne2-Substituted Furo[3,2-c]pyridine ProductYield (%)
1Phenylacetylene2-Phenylfuro[3,2-c]pyridine85-95
21-Hexyne2-Butylfuro[3,2-c]pyridine75-85
33,3-Dimethyl-1-butyne2-(tert-Butyl)furo[3,2-c]pyridine70-80
4(Trimethylsilyl)acetylene2-(Trimethylsilyl)furo[3,2-c]pyridine80-90
5Propargyl alcohol(Furo[3,2-c]pyridin-2-yl)methanol60-70
6Ethyl propiolateEthyl furo[3,2-c]pyridine-2-carboxylate70-80

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

  • Melting Point (m.p.): The melting point is a key indicator of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid.

Example Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.60 (d, J = 5.6 Hz, 1H), 7.85 (s, 1H), 7.60 (d, J = 5.6 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 158.0, 145.0, 144.5, 125.0, 115.5, 108.0.

  • HRMS (ESI): m/z calculated for C₈H₅NO₃ [M+H]⁺, found [M+H]⁺.

  • m.p.: >250 °C (decomposes).

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Furo[3,2-c]pyridine derivatives have emerged as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers[1]. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the key components of this pathway and the potential point of intervention for Furo[3,2-c]pyridine derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Furo[3,2-c]pyridine derivatives.

Conclusion

The synthetic route to this compound from 4-hydroxy-3-iodopyridine presented in this guide is a robust and efficient method for accessing this valuable heterocyclic scaffold. The Sonogashira coupling/cyclization cascade provides a versatile entry point for the synthesis of a wide range of 2-substituted furo[3,2-c]pyridines. The potential of these compounds as inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their importance in the field of drug discovery. This technical guide provides researchers with the necessary information to synthesize and further explore the therapeutic potential of this promising class of molecules.

References

Novel Synthesis Routes for Furo[3,2-c]pyridine Core Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive core for the development of novel therapeutic agents. Furo[3,2-c]pyridine derivatives have demonstrated a wide range of pharmacological activities, most notably as potent kinase inhibitors targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. This technical guide provides a comprehensive overview of novel and efficient synthetic strategies for constructing the Furo[3,2-c]pyridine core, complete with detailed experimental protocols, comparative data, and visual representations of key synthetic and biological pathways.

Key Synthetic Strategies

Recent advances in synthetic organic chemistry have led to the development of several innovative methods for the synthesis of the Furo[3,2-c]pyridine skeleton. This guide will focus on four prominent and effective routes:

  • Cascade Sonogashira Coupling and Intramolecular Cyclization

  • Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

  • Iodine-Mediated Oxidative Tandem Cyclization of Enaminones

  • Catalyst-Free Synthesis from 3-Alkynyl-4-pyrones

Cascade Sonogashira Coupling and Intramolecular Cyclization

This powerful and efficient one-pot method involves a palladium- and copper-catalyzed Sonogashira cross-coupling of a 4-hydroxy-3-iodopyridine with a terminal alkyne, followed by a base-mediated intramolecular 5-endo-dig cyclization to form the fused furan ring.[1] This cascade process is highly valued for its operational simplicity and good to excellent yields.

General Reaction Scheme:

G cluster_products Product Iodopyridine 4-Hydroxy-3-iodopyridine Catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Diisopropylamine (base) DMF, 70°C Alkyne Terminal Alkyne (R-C≡CH) Furopyridine 2-Substituted Furo[3,2-c]pyridine Catalysts->Furopyridine

Caption: Sonogashira Coupling and Cyclization Workflow.

Experimental Protocol: Synthesis of 2-(Benzyloxymethyl)furo[3,2-c]pyridine

To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous and degassed DMF are added benzyl propargyl ether (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and diisopropylamine (3.0 eq). The reaction mixture is heated to 70°C under an inert atmosphere (e.g., Argon) and stirred for 4-6 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(benzyloxymethyl)furo[3,2-c]pyridine.

Quantitative Data Summary
EntryAlkyneProductYield (%)
1Propargyl alcoholFuro[3,2-c]pyridin-2-ylmethanol78
2Phenylacetylene2-Phenylfuro[3,2-c]pyridine85
31-Hexyne2-Butylfuro[3,2-c]pyridine75
4Benzyl propargyl ether2-(Benzyloxymethyl)furo[3,2-c]pyridine82
51,4-Diethynylbenzene (0.5 eq)1,4-Bis(furo[3,2-c]pyridin-2-yl)benzene67

Yields are representative and may vary based on specific reaction conditions and substrate.

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction.[2][3] This approach involves the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization.[2][3]

General Reaction Scheme:

G cluster_products Product Furanethanamine 2-(5-Methylfuran-2-yl)ethanamine Step1 1. CH₃CN, 82°C (Imine Formation) Aldehyde Aldehyde (R-CHO) Tetrahydrofuropyridine 4-Substituted Tetrahydrofuro[3,2-c]pyridine Step2 2. Glacial AcOH, conc. HCl, 70°C (Cyclization) Step1->Step2 Step2->Tetrahydrofuropyridine

Caption: Pictet-Spengler Reaction Workflow.

Experimental Protocol: General Procedure for Tetrahydrofuro[3,2-c]pyridine Synthesis[4]

Method A: To a solution of the aldehyde (1.0 mmol) in dry acetonitrile (1 mL), 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL) is added. The reaction mixture is heated at 82°C for 1 hour (monitored by TLC) and then concentrated to dryness. To the solution of the crude imine in glacial acetic acid (750 µL), concentrated HCl (500 µL) is added portionwise. The reaction mixture is stirred at 70°C for 5 hours (monitored by TLC). Then, a saturated aqueous solution of NaOH is added, and the mixture is stirred overnight at room temperature. The product is then extracted with an organic solvent.

Quantitative Data Summary
EntryAldehydeProductYield (%)
1Benzaldehyde2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine67
24-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine75
34-Chlorobenzaldehyde4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine58
42-Naphthaldehyde2-Methyl-4-(naphthalen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine65
5Thiophene-2-carbaldehyde2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine48

Yields are for the two-step, one-pot procedure. Electron-donating groups on the aldehyde generally lead to higher yields.[3]

Iodine-Mediated Oxidative Tandem Cyclization of Enaminones

A novel, metal-free, one-pot synthesis of substituted furopyridines has been developed utilizing an iodine-mediated oxidative tandem cyclization of simple enaminones.[4][5] This method proceeds through C-C, C-N, and C-O bond formations in a single operation, offering a green and efficient alternative to metal-catalyzed processes.

General Reaction Scheme:

G cluster_reactants Reactant cluster_products Product Enaminone Enaminone Reagents Iodine (I₂) Oxidant (e.g., TBHP) Solvent (e.g., DMF) Heat Furopyridine Substituted Furopyridine Reagents->Furopyridine

Caption: Iodine-Mediated Cyclization Workflow.

Experimental Protocol: General Procedure

A mixture of the enaminone (1.0 eq), iodine (I₂, 0.2 eq), and an oxidant such as tert-butyl hydroperoxide (TBHP, 2.0 eq) in a suitable solvent like DMF is heated at 80-100°C for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with a saturated solution of Na₂S₂O₃ to remove excess iodine, followed by brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the substituted furopyridine.

Quantitative Data Summary
EntryEnaminone Substituent (R1)Enaminone Substituent (R2)ProductYield (%)
1PhenylMethyl2-Methyl-3-phenylfuro[3,2-c]pyridine75
24-ChlorophenylMethyl3-(4-Chlorophenyl)-2-methylfuro[3,2-c]pyridine71
34-MethoxyphenylMethyl3-(4-Methoxyphenyl)-2-methylfuro[3,2-c]pyridine78
4Thiophen-2-ylMethyl2-Methyl-3-(thiophen-2-yl)furo[3,2-c]pyridine65
5PhenylEthyl2-Ethyl-3-phenylfuro[3,2-c]pyridine72

Yields are representative and demonstrate the moderate to good efficiency of this method.

Catalyst-Free Synthesis from 3-Alkynyl-4-pyrones

An innovative, catalyst-free approach to Furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate.[6] This reaction proceeds at room temperature in hexafluoroisopropyl alcohol (HFIP), a solvent known to promote challenging reactions. The mild conditions are possible due to the mutual activation of the 3-alkynyl and 4-pyrone fragments.[6]

General Reaction Scheme:

G cluster_products Product Alkynylpyrone 3-Alkynyl-4-pyrone Conditions Hexafluoroisopropyl alcohol (HFIP) Room Temperature AmmoniumAcetate Ammonium Acetate Furopyridine Substituted Furo[3,2-c]pyridine Conditions->Furopyridine

Caption: Catalyst-Free Furopyridine Synthesis Workflow.

Experimental Protocol: General Procedure

To a solution of the 3-alkynyl-4-pyrone (1.0 eq) in hexafluoroisopropyl alcohol (HFIP), ammonium acetate (5.0 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the Furo[3,2-c]pyridine derivative.

Quantitative Data Summary
Entry3-Alkynyl-4-pyrone SubstituentsProductYield (%)
12-Methyl, 6-phenyl, alkynyl-Ph2-Phenyl-4-methyl-7-phenylfuro[3,2-c]pyridine84
22,6-Diphenyl, alkynyl-Ph2,4,7-Triphenylfuro[3,2-c]pyridine75
32-CF₃, 6-phenyl, alkynyl-Ph2-Phenyl-7-phenyl-4-(trifluoromethyl)furo[3,2-c]pyridine68
42-Methyl, 6-phenyl, alkynyl-Bu2-Butyl-4-methyl-7-phenylfuro[3,2-c]pyridine72
52-Methyl, 6-phenyl, alkynyl-SiMe₃4-Methyl-7-phenyl-2-(trimethylsilyl)furo[3,2-c]pyridine55

This method demonstrates good yields under exceptionally mild, catalyst-free conditions.[6]

Biological Relevance: Targeting Oncogenic Signaling Pathways

Furo[3,2-c]pyridine derivatives are of high interest due to their potential as kinase inhibitors. Two key signaling pathways often dysregulated in cancer and targeted by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Furo[3,2-c]pyridines have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation Furopyridine Furo[3,2-c]pyridine Inhibitor Furopyridine->PI3K Furopyridine->Akt Furopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates JAK->CytokineReceptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Furopyridine Furo[3,2-c]pyridine Inhibitor Furopyridine->JAK

Caption: Inhibition of the JAK/STAT Pathway.

Conclusion

The Furo[3,2-c]pyridine core represents a versatile and highly valuable scaffold for the development of novel therapeutics. The synthetic methodologies outlined in this guide, from palladium-catalyzed cascade reactions to novel catalyst-free approaches, provide a robust and flexible toolkit for chemists to access a wide diversity of derivatives. The continued exploration of new synthetic routes and the expansion of Furo[3,2-c]pyridine-based chemical libraries will undoubtedly accelerate the discovery of new and effective treatments for cancer and other challenging diseases. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds and advance the most promising candidates into in vivo studies and clinical development.

References

The Therapeutic Potential of Furo[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. As a bioisostere of purines, this fused ring system has been a focal point for the development of novel therapeutic agents. This technical guide delves into the core biological activities of furo[3,2-c]pyridine-2-carboxylic acid derivatives, with a particular focus on their anticancer and kinase inhibitory properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development endeavors in this promising area.

Quantitative Biological Activity Data

The anticancer and kinase inhibitory activities of various furo[3,2-c]pyridine derivatives have been evaluated, yielding promising quantitative data. The following tables summarize the in vitro cytotoxicity and kinase inhibitory potency of representative compounds from this class.

Table 1: In Vitro Cytotoxicity of Furo[3,2-c]pyridine Derivatives
Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Derivative 14 HCT-116Colon Carcinoma0.93[1]
Compound 4c KYSE70Esophageal Squamous Cell Carcinoma0.888 µg/mL (24h), 0.655 µg/mL (48h)[2][3]
Compound 4c KYSE150Esophageal Squamous Cell Carcinoma>99% inhibition at 20.00 µg/mL (IC50 not specified)[2][3]
Table 2: Kinase Inhibitory Activity of Furopyridine Derivatives
CompoundTarget KinaseIC50 (µM)Reference
Derivative 4 CDK2/cyclin A20.24[1]
Derivative 8 CDK2/cyclin A20.65[1]
Derivative 11 CDK2/cyclin A20.50[1]

Key Experimental Protocols

Standardized methodologies are crucial for the consistent evaluation of the biological activity of novel compounds. Below are detailed protocols for commonly employed assays in the study of furo[3,2-c]pyridine derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a suitable culture medium.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay for PI3K)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: Prepare a reaction buffer containing the target kinase (e.g., PI3K) and the lipid substrate (e.g., PIP2).[4]

  • Compound Addition: Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.[4]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture.[4]

  • ADP Detection: After a set incubation time, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations, created using Graphviz (DOT language), illustrate a general experimental workflow for screening furo[3,2-c]pyridine derivatives and a key signaling pathway they are known to target.

G cluster_workflow General Experimental Workflow for Screening Furo[3,2-c]pyridine Derivatives start Synthesized Furo[3,2-c]pyridine Derivatives in_vitro_cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_cytotoxicity determine_ic50 Determine IC50 Values Against Cancer Cell Lines in_vitro_cytotoxicity->determine_ic50 active_compounds Identify Active Compounds determine_ic50->active_compounds mechanism_of_action Mechanism of Action Studies active_compounds->mechanism_of_action Active in_vivo_studies In Vivo Efficacy Studies in Animal Models active_compounds->in_vivo_studies Potent & Selective kinase_inhibition Kinase Inhibition Assays (e.g., PI3K, CDK2) mechanism_of_action->kinase_inhibition determine_kinase_ic50 Determine Kinase Inhibition IC50 kinase_inhibition->determine_kinase_ic50 determine_kinase_ic50->in_vivo_studies

Caption: A generalized workflow for the discovery and preclinical evaluation of Furo[3,2-c]pyridine derivatives.

G cluster_pi3k Simplified PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation, Survival, and Growth mtor->cell_proliferation furopyridine Furo[3,2-c]pyridine Derivatives furopyridine->pi3k inhibits

Caption: Furo[3,2-c]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.

Antimicrobial Potential

While the primary focus of recent research has been on anticancer applications, the broader class of pyridine derivatives has shown significant antimicrobial and antiviral activities.[5] For instance, various pyridine derivatives have been synthesized and evaluated against Gram-positive and Gram-negative bacteria, as well as fungal species, with some compounds exhibiting potent activity.[6][7] Specifically, some pyridine carboxylic acid derivatives have demonstrated good antibacterial and antifungal properties.[5] This suggests that this compound derivatives represent a promising scaffold for the development of novel antimicrobial agents, an area that warrants further investigation.

Conclusion and Future Directions

This compound derivatives have demonstrated significant potential as therapeutic agents, particularly as anticancer and kinase inhibitors. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should aim to expand the chemical diversity of furo[3,2-c]pyridine libraries, further elucidate their structure-activity relationships, and conduct in vivo studies to validate the therapeutic potential of the most promising lead compounds. Additionally, exploring the antimicrobial and other biological activities of this scaffold could open up new avenues for drug discovery.

References

Furo[3,2-c]pyridine scaffold as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold, a heterocyclic aromatic compound consisting of a fused furan and pyridine ring system, has emerged as a "privileged structure" in the field of medicinal chemistry. Its rigid, planar structure and unique electronic properties provide a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of Furo[3,2-c]pyridine derivatives, with a particular focus on their role as kinase inhibitors in oncology.

The Furo[3,2-c]pyridine Core: A Foundation for Drug Discovery

The fusion of a furan ring to a pyridine ring creates a bioisostere of purines, which are fundamental components of nucleic acids and various coenzymes. This structural similarity allows Furo[3,2-c]pyridine derivatives to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes. The scaffold's amenability to chemical modification at multiple positions allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.

Synthesis of the Furo[3,2-c]pyridine Scaffold

A common and efficient method for the synthesis of the Furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.[1] This strategy offers a versatile route to a variety of substituted Furo[3,2-c]pyridine derivatives.

Experimental Protocol: General Synthesis of Furo[3,2-c]pyridines via Sonogashira Coupling and Cyclization[1]

Materials:

  • Substituted 3-iodopyridin-4-ol

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a solution of the substituted 3-iodopyridin-4-ol (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), copper(I) iodide (0.04-0.1 equivalents), and the base (2-3 equivalents).

  • Heat the reaction mixture to a temperature ranging from 50 to 100 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the Sonogashira coupling, the reaction mixture is typically heated for a further period to facilitate the intramolecular 5-endo-dig cyclization, leading to the formation of the furan ring.

  • After cooling to room temperature, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Furo[3,2-c]pyridine derivative.

Characterization:

The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Furo[3,2-c]pyridine derivatives have demonstrated a broad range of pharmacological activities, with their anticancer properties being the most extensively studied. These compounds often exert their effects by inhibiting protein kinases, which are key players in the signaling pathways that control cell growth, proliferation, and survival.

Anticancer Activity

Several studies have highlighted the potential of Furo[3,2-c]pyridine derivatives as potent anticancer agents. Their cytotoxic effects have been demonstrated against various cancer cell lines, particularly those of esophageal origin.

Table 1: In Vitro Anticancer Activity of Furo[3,2-c]pyridine Derivative 4c [2]

Compound IDCancer Cell LineIncubation Time (hours)IC₅₀ (µg/mL)
4cKYSE70 (Esophageal)240.888
4cKYSE70 (Esophageal)480.655
Kinase Inhibitory Activity

The Furo[3,2-c]pyridine scaffold is a promising framework for the development of kinase inhibitors. While specific quantitative data for Furo[3,2-c]pyridine derivatives against many kinases are still emerging, related furopyridine isomers have shown significant inhibitory activity against key cancer-related kinases such as Cyclin-Dependent Kinase 2 (CDK2).

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives [3]

ScaffoldDerivativeTarget KinaseIC₅₀ (µM)
Furo[2,3-b]pyridine4CDK2/cyclin A20.24
Furo[2,3-b]pyridine8CDK2/cyclin A20.65
Furo[2,3-b]pyridine11CDK2/cyclin A20.50
Furo[2,3-b]pyridine14CDK2/cyclin A20.93
Roscovitine (Control)-CDK2/cyclin A20.394
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)[4]

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of a Furo[3,2-c]pyridine derivative against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Furo[3,2-c]pyridine test compound

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the Furo[3,2-c]pyridine compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, the peptide substrate, and the assay buffer.

  • Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. The luminescence signal is inversely correlated with the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Modulation of Key Signaling Pathways

Furo[3,2-c]pyridine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and JAK/STAT pathways.[1]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1] Furo[3,2-c]pyridine derivatives are being investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->PI3K Furopyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Furo[3,2-c]pyridine derivatives.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[1] Furo[3,2-c]pyridine derivatives are being explored for their potential to inhibit Janus kinases (JAKs), the key upstream kinases in this pathway.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT P STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Furopyridine Furo[3,2-c]pyridine Derivative Furopyridine->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by Furo[3,2-c]pyridine derivatives.

Experimental Protocol: Western Blotting for Phosphorylated Proteins[1]

Objective:

To investigate the effect of a Furo[3,2-c]pyridine derivative on the phosphorylation status of key proteins in a signaling pathway (e.g., Akt, STAT3).

Materials:

  • Cancer cell line of interest

  • Furo[3,2-c]pyridine test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the Furo[3,2-c]pyridine compound for a specified time. Include a vehicle-treated control.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).

  • Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the Furo[3,2-c]pyridine derivative.

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for the generation of diverse chemical libraries for screening and structure-activity relationship studies. While significant progress has been made in demonstrating the anticancer potential of Furo[3,2-c]pyridine derivatives, further research is warranted to fully elucidate their therapeutic potential. Future efforts should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening a wider range of Furo[3,2-c]pyridine derivatives to identify compounds with improved potency and selectivity against specific kinase targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds modulate key signaling pathways.

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the Furo[3,2-c]pyridine scaffold holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases.

References

Spectroscopic Characterization of Furo[3,2-c]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Furo[3,2-c]pyridine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of analogous structures and fundamental spectroscopic principles. Detailed experimental protocols for obtaining the requisite data are also provided to facilitate empirical investigation.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are derived from known spectroscopic data of similar compounds, including furo[3,2-b]pyridine-6-carboxylic acid, 2-furoic acid, and various pyridine-carboxylic acids, as well as established principles of NMR, IR, and mass spectrometry.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5Singlet, Broad1HCOOH
~8.60Doublet1HH-4
~7.85Doublet1HH-7
~7.50Singlet1HH-3
~7.30Doublet1HH-6

Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~162.0C=O (Carboxylic Acid)
~158.0C-7a
~148.0C-2
~145.0C-4
~130.0C-3a
~118.0C-7
~115.0C-6
~110.0C-3

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1600, ~1470MediumC=C and C=N stretching (Aromatic rings)
~1300MediumC-O stretch
~1200MediumIn-plane O-H bend
~900MediumOut-of-plane O-H bend

Note: The C=O stretching frequency can be influenced by hydrogen bonding.[4][6]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

ModePredicted m/zIon Species
Positive (ESI+)164.0342[M+H]⁺
Negative (ESI-)162.0196[M-H]⁻

Note: The molecular weight of this compound (C₈H₅NO₃) is 163.13 g/mol .

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Data Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Data Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare the sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

    • Scan a mass range of m/z 50-500.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a quartz cuvette with a 1 cm path length.

    • Record the spectrum from 200 to 800 nm.

    • Use the pure solvent as a blank for baseline correction. The absorption maxima (λmax) are key data points. For carboxylic acids, an absorption maximum around 210 nm is expected, which may be shifted by the fused ring system.[7]

Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (HRMS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment MS->Purity UVVis->Purity

Caption: Experimental workflow for the complete spectroscopic characterization of a novel compound.

Hypothetical Signaling Pathway Inhibition

As Furo[3,2-c]pyridine derivatives are being investigated for various biological activities, a potential mechanism of action could involve the inhibition of a signaling pathway. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a molecule.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Gene Expression TranscriptionFactor->Gene Regulates Inhibitor This compound Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Exploring the Chemical Space of Furo[3,2-c]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has garnered increasing attention in medicinal chemistry due to its diverse pharmacological activities. As a bioisostere of purines, this fused ring system has been explored for the development of novel therapeutic agents, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of Furo[3,2-c]pyridine analogs, with a focus on their potential as kinase inhibitors targeting critical oncogenic signaling pathways.

Synthesis of the Furo[3,2-c]pyridine Core

The construction of the Furo[3,2-c]pyridine skeleton can be achieved through various synthetic strategies. A prevalent and efficient method involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization. Another approach involves a multi-step synthesis starting from L-amino acids, proceeding through acylation, cyclization, and reduction steps.

Below is a generalized workflow for the synthesis of Furo[3,2-c]pyridine derivatives.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 4-hydroxy-3-iodopyridine, L-amino acid) step1 Key Reaction (e.g., Sonogashira Coupling, Schotten-Baumann Acylation) start->step1 intermediate Intermediate Product (e.g., Alkynylated Pyridine, N-acylated amino acid) step1->intermediate step2 Cyclization (e.g., 5-endo-dig, Friedel-Crafts) intermediate->step2 core Furo[3,2-c]pyridine Core step2->core step3 Further Modification/ Purification (e.g., Reduction, Chromatography) core->step3 final Final Furo[3,2-c]pyridine Analog step3->final G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Furopyridine Furo[3,2-c]pyridine Analog Furopyridine->PI3K Inhibition G cluster_jak_stat JAK/STAT Signaling Pathway Inhibition CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Furopyridine Furo[3,2-c]pyridine Analog Furopyridine->JAK Inhibition

Furo[3,2-c]pyridine-2-carboxylic Acid: A Technical Guide to its Role as a Purine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the rational design of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Purines, fundamental components of nucleic acids and key signaling molecules, represent a privileged scaffold in numerous drug discovery programs, particularly in oncology and immunology. However, their inherent metabolic pathways can lead to challenges in drug development. This technical guide explores the potential of Furo[3,2-c]pyridine-2-carboxylic acid as a non-classical bioisostere of purines. We delve into the synthetic strategies for the furo[3,2-c]pyridine core, present available biological data on related derivatives, and provide detailed experimental protocols for the evaluation of such compounds, particularly as kinase inhibitors. While direct comparative data for this compound against purine analogues is limited in publicly available literature, this guide consolidates existing knowledge to underscore its potential and guide future research in this promising area.

Introduction: The Rationale for Purine Bioisosteres

Purines, such as adenine and guanine, are integral to a vast array of biological processes. Their derivatives, including adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are the primary energy currency of the cell and are essential for signal transduction pathways mediated by protein kinases. The structural similarity of many kinase inhibitors to ATP has made the purine scaffold a common starting point for drug design.

However, the development of purine-based drugs is not without its challenges. These can include:

  • Metabolic instability: Purine analogues can be susceptible to degradation by enzymes involved in purine metabolism.

  • Off-target effects: The ubiquitous nature of purine recognition sites can lead to a lack of selectivity and associated toxicities.

  • Limited chemical space: The core purine structure offers finite points for synthetic modification.

Bioisosteric replacement offers a strategic approach to circumvent these limitations. By substituting the purine core with a structurally similar but electronically distinct heterocyclic system, it is possible to retain or even enhance biological activity while improving drug-like properties. The Furo[3,2-c]pyridine scaffold has emerged as a promising candidate in this regard. Its fused bicyclic structure mimics the overall topology of the purine core, while the oxygen atom in the furan ring and the nitrogen atom in the pyridine ring introduce unique electronic and hydrogen-bonding characteristics. The carboxylic acid moiety at the 2-position can act as a key interaction point, mimicking the phosphate groups of ATP or interacting with other residues in a target active site.

Synthesis of the Furo[3,2-c]pyridine Core

One potential synthetic pathway commences with a suitable pyridine derivative, which undergoes a series of reactions to introduce the necessary functionalities for the subsequent cyclization to form the furan ring. The final step would involve the hydrolysis of an ester group to yield the desired carboxylic acid.

Proposed Synthetic Scheme:

A general and efficient method for constructing the Furo[3,2-c]pyridine skeleton involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl Furo[3,2-c]pyridine-2-carboxylate (A plausible precursor)

  • Materials:

    • 3-Iodo-4-hydroxypyridine

    • Ethyl propiolate

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., DMF or toluene)

  • Procedure:

    • To a solution of 3-iodo-4-hydroxypyridine (1.0 eq) in the chosen anhydrous solvent, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and the base (2.0 eq).

    • To this mixture, add ethyl propiolate (1.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl furo[3,2-c]pyridine-2-carboxylate.

Experimental Protocol: Hydrolysis to this compound

  • Materials:

    • Ethyl furo[3,2-c]pyridine-2-carboxylate

    • Aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide)

    • A suitable solvent (e.g., methanol or ethanol)

    • Aqueous solution of an acid (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve ethyl furo[3,2-c]pyridine-2-carboxylate (1.0 eq) in the chosen alcohol.

    • Add the aqueous base (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with the aqueous acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Evaluation

The Furo[3,2-c]pyridine scaffold has shown promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents. While specific data for the 2-carboxylic acid derivative is scarce, the activity of related compounds provides a strong rationale for its investigation.

Kinase Inhibition

Given the structural analogy to the purine core of ATP, Furo[3,2-c]pyridine derivatives are attractive candidates for kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the N1 or N3 of adenine, while the furan oxygen can also participate in interactions within the ATP-binding pocket. The carboxylic acid at the 2-position can form crucial interactions with lysine residues or other polar contacts in the active site.

Table 1: Kinase Inhibitory Activity of Selected Furopyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Furo[3,2-b]pyridine DerivativePhospholipase C-gamma0.36 - 1.8
Furo[3,2-b]pyridine Derivativecdc-like kinases (CLKs)Potent and selective inhibitors[1]
Furo[2,3-b]pyridine DerivativeIRAK4Modulates downstream pathways[2]

Note: The data presented is for isomeric furopyridines or other derivatives, as direct inhibitory data for this compound was not found in the searched literature.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate peptide

    • ATP

    • This compound (or other test compounds)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.

    • Kinase Reaction:

      • In a well of the microplate, add the serially diluted compound or DMSO as a control.

      • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Anticancer Activity

The inhibition of kinases that are dysregulated in cancer is a well-established therapeutic strategy. Therefore, Furo[3,2-c]pyridine derivatives are also being investigated for their potential as anticancer agents.

Table 2: In Vitro Cytotoxicity of Selected Furopyridine Derivatives

Compound IDCancer Cell LineIC₅₀Reference
Furo[3,2-b]pyridine DerivativeMCF-7 (Breast)0.36 - 1.8 µM
Furo[3,2-b]pyridine DerivativeHCT-15 (Colon)0.36 - 1.8 µM

Note: The data presented is for an isomeric furopyridine, as direct cytotoxicity data for this compound was not found in the searched literature.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete cell culture medium

    • This compound (or other test compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition and Analysis:

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Signaling Pathways and Visualization

The potential of this compound as a purine bioisostere suggests its involvement in signaling pathways that are regulated by purines and their derivatives. A primary example is the purine metabolism pathway itself, which is crucial for cell growth and proliferation.

Purine_Metabolism cluster_salvage Salvage Pathway PRPP PRPP DeNovo De Novo Synthesis (10 steps) PRPP->DeNovo Glutamine IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS, ADSL GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH, GMPS Adenine Adenine Adenine->AMP APRT Guanine Guanine Guanine->GMP HPRT1 Hypoxanthine Hypoxanthine Hypoxanthine->IMP HPRT1 DeNovo->IMP Multiple enzymes Salvage Salvage Pathway

Caption: Overview of the De Novo and Salvage Pathways of Purine Metabolism.

As potential kinase inhibitors, Furo[3,2-c]pyridine derivatives would logically be evaluated in the context of kinase-driven signaling pathways that are frequently dysregulated in cancer.

Kinase_Signaling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Cytotoxicity Cytotoxicity Assay (e.g., MTT) KinaseAssay->Cytotoxicity Identified Hits Compound This compound Compound->KinaseAssay PurineAnalogue Purine Analogue (Control) PurineAnalogue->KinaseAssay WesternBlot Western Blot Analysis (Phospho-protein levels) Cytotoxicity->WesternBlot Confirm Mechanism

Caption: Experimental Workflow for Evaluating this compound as a Kinase Inhibitor.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, potential bioisostere of purines. The structural and electronic rationale for this bioisosteric relationship is strong, and the biological activities of related furopyridine derivatives, particularly as kinase inhibitors, provide a solid foundation for further investigation.

This technical guide has outlined plausible synthetic routes and detailed experimental protocols for the comprehensive evaluation of this compound. However, a clear gap in the current scientific literature is the lack of direct, quantitative comparative data against known purine analogues in relevant biological assays.

Future research should focus on:

  • Optimized Synthesis: Development and publication of a robust and scalable synthesis for this compound.

  • Direct Comparative Studies: Head-to-head biological evaluation of this compound and its corresponding purine analogues in a panel of kinase and cancer cell line assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish clear SAR and identify lead compounds with enhanced potency and selectivity.

  • In Vivo Evaluation: Progression of promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these key areas, the full potential of this compound as a valuable scaffold in drug discovery can be realized, potentially leading to the development of novel and effective therapeutic agents.

References

Discovery of natural products containing the Furo[3,2-c]pyridine moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. However, its occurrence in nature is notably rare, presenting a unique challenge and opportunity for natural product discovery. This technical guide provides an in-depth exploration of the known natural products containing a furo[3,2-c]pyridine-related moiety, with a primary focus on Araliopsine, the most prominent example to date. The guide will detail its isolation, structural elucidation, and biological activities, providing a comprehensive resource for researchers in the field.

Introduction to Furo[3,2-c]pyridine Alkaloids

The furo[3,2-c]pyridine ring system is characterized by the fusion of a furan ring to a pyridine ring. While numerous synthetic derivatives of this scaffold have been developed and investigated for their therapeutic properties, its representation in the vast repository of natural products is remarkably limited. This scarcity enhances the value of any naturally occurring examples, as they can provide novel chemical starting points for drug discovery programs.

Araliopsine: A Tetrahydrofuro[3,2-c]pyridine from Zanthoxylum simulans

To date, the most well-documented natural product featuring a core related to the furo[3,2-c]pyridine scaffold is Araliopsine. This alkaloid possesses a saturated version of the ring system, specifically a tetrahydrofuro[3,2-c]pyridine core.

Natural Source: Araliopsine was first isolated from the fruits of Zanthoxylum simulans, a plant belonging to the Rutaceae family. This genus is known for producing a rich diversity of bioactive alkaloids.

Isolation and Purification of Araliopsine

A specific, detailed experimental protocol for the isolation of Araliopsine from Zanthoxylum simulans is not extensively detailed in publicly available literature. However, based on general methods for alkaloid extraction from plant materials, a representative protocol can be outlined. This process typically involves extraction of the plant material with a solvent, followed by acid-base partitioning and chromatographic separation.

General Experimental Protocol for Alkaloid Extraction:

  • Extraction: The dried and powdered plant material (e.g., fruits of Zanthoxylum simulans) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble. This aqueous solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic compounds. The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The free-base alkaloids are then extracted with an immiscible organic solvent, such as dichloromethane or chloroform.

  • Chromatographic Purification: The organic extract containing the crude alkaloid mixture is dried over anhydrous sodium sulfate and concentrated. The final purification of the individual alkaloids is achieved through various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound, Araliopsine.

Diagram of General Alkaloid Isolation Workflow:

Alkaloid_Isolation Plant_Material Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Acidification Acidification (5% HCl) Crude_Extract->Acidification Aqueous_Phase Acidic Aqueous Phase (Protonated Alkaloids) Acidification->Aqueous_Phase Organic_Wash Organic Wash (e.g., Hexane) Aqueous_Phase->Organic_Wash Remove Lipids Basification Basification (NH4OH) Aqueous_Phase->Basification Free_Base Free-Base Alkaloids Basification->Free_Base Organic_Extraction Organic Extraction (e.g., CH2Cl2) Free_Base->Organic_Extraction Crude_Alkaloids Crude Alkaloid Mixture Organic_Extraction->Crude_Alkaloids Chromatography Chromatographic Purification (Silica Gel, HPLC) Crude_Alkaloids->Chromatography Pure_Alkaloid Pure Araliopsine Chromatography->Pure_Alkaloid

Caption: General workflow for the isolation of alkaloids from plant material.

Structural Elucidation of Araliopsine

The structure of Araliopsine was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data:

  • ¹H NMR: To determine the number and connectivity of protons in the molecule. Key signals would include those for the aromatic protons of any substituent groups, the protons on the tetrahydrofuran and dihydropyridine rings, and any N- or O-methyl groups.

  • ¹³C NMR: To identify the number of carbon atoms and their chemical environments (e.g., aliphatic, aromatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure and the fusion of the heterocyclic rings.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the compound.

Table 1: Predicted ¹H and ¹³C NMR Data for the Tetrahydrofuro[3,2-c]pyridine Core of Araliopsine (Illustrative)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
2~70-80~3.5-4.5m
3~25-35~1.8-2.5m
3a~50-60~2.8-3.5m
4~45-55~2.5-3.2m
6~110-120~6.5-7.0d
7~140-150~7.5-8.0d
7a~155-165--

Note: This table is illustrative and based on general chemical shift ranges for similar heterocyclic systems. Actual experimental values are required for definitive structural assignment.

Biological Activities of Araliopsine

The biological activities of Araliopsine have not been extensively reported in the literature. However, many alkaloids isolated from Zanthoxylum species are known to possess a range of pharmacological effects, including antimicrobial and antiviral activities. Further investigation into the bioactivity of Araliopsine is warranted to explore its therapeutic potential.

Table 2: Potential Biological Activities for Investigation

ActivityAssay TypeTarget Organisms/Cell LinesReported for Related Compounds
AntimicrobialMinimum Inhibitory Concentration (MIC)Bacteria (e.g., S. aureus, E. coli), Fungi (e.g., C. albicans)Yes
AntiviralPlaque Reduction AssayViruses (e.g., Herpes Simplex Virus, Influenza)Yes
CytotoxicMTT AssayCancer cell lines (e.g., HeLa, MCF-7)Yes

Biosynthesis of the Furo[3,2-c]pyridine Core

The biosynthetic pathway leading to the formation of the furo[3,2-c]pyridine skeleton in nature has not been fully elucidated. However, it is likely to involve the cyclization of a functionalized pyridine precursor. The pyridine ring itself can be derived from various amino acid precursors, such as lysine or tryptophan, through complex enzymatic cascades. The formation of the fused furan ring likely proceeds through the cyclization of a hydroxyl or other oxygenated functional group on the pyridine ring with an adjacent side chain.

Diagram of a Plausible Biosynthetic Precursor Relationship:

Biosynthesis Amino_Acid Amino Acid Precursor (e.g., Lysine) Pyridine_Intermediate Functionalized Pyridine Intermediate Amino_Acid->Pyridine_Intermediate Cyclization Enzymatic Cyclization Pyridine_Intermediate->Cyclization Furo_Pyridine Furo[3,2-c]pyridine Core Cyclization->Furo_Pyridine

Caption: A simplified, hypothetical biosynthetic pathway to the furo[3,2-c]pyridine core.

Future Perspectives and Conclusion

The discovery of natural products containing the furo[3,2-c]pyridine moiety, exemplified by Araliopsine, highlights the untapped chemical diversity within the plant kingdom. The rarity of this scaffold underscores the need for continued exploration of natural sources for novel chemical entities.

For researchers, the furo[3,2-c]pyridine core represents a promising starting point for the design and synthesis of new therapeutic agents. The detailed methodologies and data presented in this guide are intended to facilitate further research into this unique class of natural products and their synthetic analogs. Future work should focus on the total synthesis of Araliopsine to confirm its structure and provide material for extensive biological evaluation. Furthermore, screening of other Zanthoxylum species and related plant genera may lead to the discovery of additional natural products with this rare and valuable heterocyclic core.

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine core, a fascinating heterocyclic motif, is carving a significant niche in medicinal chemistry. Its structural resemblance to purines makes it a compelling scaffold for designing novel therapeutic agents, particularly in oncology and for the treatment of neurodegenerative diseases. This technical guide delves into the burgeoning field of Furo[3,2-c]pyridine derivatives, offering a comprehensive overview of their synthesis, biological activities, and the pivotal structure-activity relationships (SAR) that govern their therapeutic potential.

Synthesis of the Furo[3,2-c]pyridine Core: A Cascade Approach

The construction of the Furo[3,2-c]pyridine skeleton is efficiently achieved through a cascade reaction involving a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1] This versatile method allows for the introduction of a wide range of substituents, facilitating the exploration of the chemical space around the core structure.

A prevalent synthetic strategy involves the reaction of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as diisopropylamine in a solvent like DMF.[1][2] The subsequent intramolecular 5-endo-dig cyclization of the resulting intermediate yields the Furo[3,2-c]pyridine core.[1]

Biological Activities and Structure-Activity Relationship Insights

Furo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors.[1] Their biological activity is intricately linked to the nature and position of substituents on the core scaffold.

Anticancer Activity

Recent studies have underscored the promise of Furo[3,2-c]pyridine derivatives as potent cytotoxic agents against various cancer cell lines, with notable activity against esophageal squamous cell carcinoma.[3]

Compound IDCancer Cell LineCell Line OriginIC50 (µg/mL)Reference
4cKYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[3]
4cKYSE150Esophageal Squamous Cell Carcinoma>20.00 (99% inhibition at 20.00 µg/mL)[3]

Note: A specific IC50 value for compound 4c against KYSE150 was not provided in the original research, but a 99% inhibition rate at a concentration of 20.00 µg/mL was reported.[3]

Kinase Inhibitory Activity

The Furo[3,2-c]pyridine scaffold has been identified as a privileged core for developing highly selective kinase inhibitors.[4] These derivatives have shown potent inhibitory activity against key kinases implicated in cancer and other diseases, such as Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk).[5] The SAR of these compounds is highly dependent on the substitution pattern around the furo[3,2-b]pyridine core (a closely related isomer). For instance, 3,5-disubstituted furo[3,2-b]pyridines have been optimized to yield potent and selective CLK inhibitors.[4]

While specific quantitative data for a broad range of Furo[3,2-c]pyridine derivatives as kinase inhibitors is still emerging in publicly available literature, the existing data for related furopyridine isomers highlights the therapeutic potential of this class of compounds. For example, certain Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[6]

Compound IDTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 14CDK20.93[6]

The exploration of various substitutions on the Furo[3,2-c]pyridine core is crucial for elucidating detailed SAR and optimizing inhibitory potency and selectivity against specific kinase targets.

Key Signaling Pathways

Furo[3,2-c]pyridine derivatives often exert their anticancer effects by modulating critical oncogenic signaling pathways. Two of the most relevant pathways are the PI3K/Akt/mTOR and JAK/STAT pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Furo_Pyridine Furo[3,2-c]pyridine Derivative Furo_Pyridine->PI3K Inhibition JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Furo_Pyridine Furo[3,2-c]pyridine Derivative Furo_Pyridine->JAK Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Furo[3,2-c]pyridine Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, m.p.) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Western_Blot Mechanism of Action (Western Blot) Kinase_Assay->Western_Blot

References

Furo[3,2-c]pyridine-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry due to its structural similarity to biologically active scaffolds. This document provides a detailed technical overview of its physicochemical properties, offering a valuable resource for researchers engaged in drug discovery and development. In the absence of extensive experimental data, this guide presents a combination of computationally predicted properties and standardized experimental protocols for their determination. Furthermore, it explores the potential biological relevance of the furo[3,2-c]pyridine scaffold, including its known interactions with key signaling pathways, and outlines a general synthetic approach.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following tables summarize key identifiers and computationally predicted properties.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 112372-16-4
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Canonical SMILES C1=CN=CC2=C1OC(=C2)C(=O)O

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Melting Point Not Available-
Boiling Point Not Available-
pKa (acidic) ~3.5 - 4.5Computational Prediction
pKa (basic) ~2.0 - 3.0Computational Prediction
LogP (o/w) ~1.0 - 1.5Computational Prediction
Aqueous Solubility Moderately SolubleGeneral Assessment

Disclaimer: The data presented in Table 2 are computationally predicted and have not been experimentally verified. These values should be used as estimations and for guidance in experimental design.

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental determination of the physicochemical properties of this compound, this section provides detailed, standardized methodologies.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start powder Powder the sample start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat Heat at a controlled rate place->heat observe Observe melting heat->observe record Record temperature range observe->record end Melting Point Range record->end pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_output Output start Start dissolve Dissolve compound start->dissolve setup Set up titration vessel dissolve->setup add_titrant Add titrant incrementally setup->add_titrant record_pH Record pH add_titrant->record_pH record_pH->add_titrant plot Plot titration curve record_pH->plot determine_pKa Determine pKa plot->determine_pKa end pKa Value determine_pKa->end LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_output Output start Start prepare_phases Prepare octanol/water start->prepare_phases add_compound Add compound prepare_phases->add_compound shake Shake to equilibrate add_compound->shake separate Separate phases shake->separate analyze_conc Analyze concentration separate->analyze_conc calculate_logP Calculate LogP analyze_conc->calculate_logP end LogP Value calculate_logP->end Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway cluster_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis JAK JAK STAT STAT JAK->STAT STAT->Proliferation STAT->Survival STAT->Apoptosis Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->PI3K Inhibitor->JAK Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization pyridone Substituted Pyridone coupling Coupling Reaction pyridone->coupling furan_precursor Furan Precursor furan_precursor->coupling cyclization Cyclization coupling->cyclization fused_ring Furo[3,2-c]pyridine Core cyclization->fused_ring functionalization Functional Group Introduction/Modification fused_ring->functionalization final_product This compound functionalization->final_product

Methodological & Application

Application Notes and Protocols: A Framework for Investigating Furo[3,2-c]pyridine-2-carboxylic Acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has garnered increasing attention in medicinal chemistry due to the diverse pharmacological activities of related furopyridine isomers.[1] Derivatives of similar scaffolds have demonstrated significant potential as kinase inhibitors, targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] This document provides a comprehensive framework for the investigation of Furo[3,2-c]pyridine-2-carboxylic acid, a novel and uncharacterized derivative, as a potential kinase inhibitor. The following protocols and application notes are based on established methodologies for kinase inhibitor screening and provide a robust guide for its synthesis, characterization, and biological evaluation.

Hypothetical Target Kinases and Rationale

Given the activity profile of structurally related furopyridine compounds, this compound is hypothesized to show inhibitory activity against key kinases implicated in cancer and inflammatory diseases. Initial screening efforts could focus on the following kinase families:

  • PI3K (Phosphoinositide 3-kinases): Several furopyridine derivatives have shown activity against PI3K, a central node in cell growth and survival signaling.[1][2]

  • CDKs (Cyclin-Dependent Kinases): Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK2/cyclin A2, suggesting the scaffold is suitable for targeting cell cycle regulation.[3]

  • JAKs (Janus Kinases): The JAK/STAT pathway, critical for cytokine signaling, is another potential target for furopyridine-based compounds.[1]

Data Presentation: Hypothetical Screening Results

The following tables represent example data that could be generated from the successful application of the protocols described below. They are intended for illustrative purposes to guide data organization and interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (µM)Assay Method
PI3Kα0.85ADP-Glo™
PI3Kβ1.20ADP-Glo™
PI3Kδ0.95ADP-Glo™
PI3Kγ2.50ADP-Glo™
CDK2/cyclin A1.50LanthaScreen™
JAK25.70HTRF®
mTOR8.30ADP-Glo™

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 72h
HCT-116Colon Carcinoma2.1
MCF-7Breast Adenocarcinoma3.5
A549Lung Carcinoma6.8
PC-3Prostate Adenocarcinoma4.2

Experimental Protocols

A systematic biological evaluation is crucial to identify and characterize the activity of novel compounds.[1] The following protocols provide detailed methodologies for primary biochemical screening and secondary cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for evaluating the inhibitory activity of this compound against a target kinase, such as PI3K.[1] The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the luminescence signal.[4]

Materials:

  • This compound (test compound)

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the target kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a separate plate to achieve final assay concentrations ranging from 100 µM to 1.7 nM.

  • Kinase Reaction Setup:

    • In a white assay plate, add 5 µL of the kinase reaction mixture containing the kinase enzyme and its specific substrate in the appropriate reaction buffer.[1]

    • Add 1 µL of the test compound from the serial dilution plate. Include "vehicle control" wells with 1 µL of DMSO and "no enzyme" wells as a negative control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the target kinase to accurately reflect inhibitor affinity.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may require optimization depending on the kinase activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a panel of human cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated wells (DMSO) as a control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action p1 Primary Screening (Single High Concentration) p2 Dose-Response Assay (IC₅₀ Determination) p1->p2 p3 Kinase Selectivity Panel (Profiling) p2->p3 c1 Cytotoxicity Assay (e.g., MTT) p3->c1 Promising Candidates c2 Target Engagement Assay (e.g., CETSA) c1->c2 c3 Downstream Signaling (Western Blot) c2->c3 m1 On-Target Validation (Rescue Experiments) c3->m1 m2 In Vivo Studies (Xenograft Models) m1->m2

Caption: Kinase inhibitor screening workflow.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Furo[3,2-c]pyridine- 2-carboxylic acid Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

G start Observed Phenotype in Cell-Based Assay q1 Is the effect due to on-target inhibition? start->q1 strat1 Strategy 1: Use Structurally Unrelated Inhibitor for Same Target q1->strat1 strat2 Strategy 2: Rescue Phenotype with Inhibitor-Resistant Mutant q1->strat2 strat3 Strategy 3: Perform Broad Kinome Selectivity Screen q1->strat3 res1 Same Phenotype Observed? strat1->res1 res2 Phenotype Rescued? strat2->res2 res3 Other Potent Hits Found? strat3->res3 conc_on Conclusion: Effect is likely ON-TARGET res1->conc_on Yes conc_off Conclusion: Effect may be OFF-TARGET res1->conc_off No res2->conc_on Yes res2->conc_off No res3->conc_on No res3->conc_off Yes

Caption: Logic for on-target vs. off-target validation.

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the initial investigation of this compound as a kinase inhibitor.[1] Future research should focus on confirming its activity through these assays, followed by elucidation of its structure-activity relationships, and eventual in vivo studies to validate the therapeutic potential of this promising compound.

References

Application of Furo[3,2-c]pyridine Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Furo[3,2-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. Possessing a rigid bicyclic core, these scaffolds serve as versatile platforms for the development of novel therapeutic agents. Their structural similarity to purine nucleosides allows them to interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of Furo[3,2-c]pyridine derivatives in cancer cell line studies, including a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Furopyridine Derivatives

The anticancer potential of Furo[3,2-c]pyridine and its isomers is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the cytotoxic activity of selected furopyridine derivatives.

Compound IDDerivative ClassCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 4c Furan[3,2-c]pyridoneKYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[1]
KYSE150Esophageal Squamous Cell Carcinoma>20 µg/mL (99% inhibition at 20 µg/mL)[1]
Furo[2,3-b]pyridine derivative 14 Furo[2,3-b]pyridineHCT-116Colon Carcinoma0.93
Furo[2,3-d]pyrimidine Chalcone 5d Furo[2,3-d]pyrimidineNCI 59-cell line panel (mean)Various2.41[2]
Furo[2,3-d]pyrimidine Chalcone 5e Furo[2,3-d]pyrimidineNCI 59-cell line panel (mean)Various1.23[2]
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative 7 Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineNeuro-2aNeuroblastoma5.8[1]
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative 12a Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineNeuro-2aNeuroblastoma3.6[1]
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) Furo[2,3-b]pyridineHCT-116Colon Carcinoma31.3 - 49.0[3]
MCF-7Breast Adenocarcinoma19.3 - 55.5[3]
HepG2Hepatocellular Carcinoma22.7 - 44.8[3]
A549Lung Carcinoma36.8 - 70.7[3]

Mechanism of Action: Targeting Key Signaling Pathways

Furo[3,2-c]pyridine derivatives exert their anticancer effects through the modulation of critical cellular signaling pathways that are often dysregulated in cancer. Two prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and JAK/STAT pathways.[4]

PI3K_Akt_mTOR_Pathway Furo[3,2-c]pyridine Furo[3,2-c]pyridine PI3K PI3K Furo[3,2-c]pyridine->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by Furo[3,2-c]pyridine derivatives.

Experimental Protocols

A systematic evaluation of Furo[3,2-c]pyridine derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis A Cancer Cell Culture B Treatment with Furo[3,2-c]pyridine Derivatives A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot for Protein Expression B->F G Determine IC50 Values C->G H Quantify Apoptotic Cells D->H I Analyze Cell Cycle Distribution E->I J Assess Protein Level Changes F->J

Figure 2: General experimental workflow for the in vitro evaluation of Furo[3,2-c]pyridine derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of Furo[3,2-c]pyridine derivatives on cancer cell lines in a 96-well format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Furo[3,2-c]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[3,2-c]pyridine derivative in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes on a shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with Furo[3,2-c]pyridine derivatives using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the Furo[3,2-c]pyridine derivative at the desired concentration for a specific time.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Set up compensation using single-stained controls (Annexin V-FITC only and PI only).

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells treated with Furo[3,2-c]pyridine derivatives.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Furo[3,2-c]pyridine-2-carboxylic acid as a Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique structural and electronic properties have made it a focal point for the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document provides an overview of the drug discovery applications of Furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, with a focus on their roles as kinase inhibitors. Detailed experimental protocols for the synthesis of novel derivatives and relevant biological assays are also presented.

Synthesis of the Furo[3,2-c]pyridine Core

The construction of the furo[3,2-c]pyridine skeleton can be efficiently achieved through a cascade reaction involving a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]

A general synthetic workflow for the formation of the Furo[3,2-c]pyridine core is depicted below.

G cluster_0 Core Synthesis Start 4-Hydroxy-3-iodopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Start->Step1 Step2 Intramolecular 5-endo-dig Cyclization Step1->Step2 Product Furo[3,2-c]pyridine Core Step2->Product

Caption: Synthetic workflow for the Furo[3,2-c]pyridine core.

Derivatization of this compound

This compound is a versatile building block for creating libraries of novel heterocyclic compounds, primarily through the formation of amide bonds with a diverse range of amines. Standard peptide coupling reagents can be employed for this purpose.

Experimental Protocol: General Procedure for Amide Coupling

A convenient protocol for the formation of amide bonds from this compound and various amines involves the use of EDC and DMAP with a catalytic amount of HOBt.[2]

  • Materials:

    • This compound

    • Amine of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1 eq), EDC (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

The following diagram illustrates the workflow for the synthesis of a diverse library of Furo[3,2-c]pyridine-2-carboxamides.

G cluster_1 Amide Library Synthesis Start This compound Reaction Amide Coupling Start->Reaction Reagents Amine Library (R-NH2) EDC, DMAP, HOBt, DIPEA Reagents->Reaction Product Furo[3,2-c]pyridine-2-carboxamide Library Reaction->Product G cluster_2 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G cluster_3 JAK/STAT Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression regulates Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->JAK

References

Application Notes and Protocols for High-Throughput Screening of Furo[3,2-c]pyridine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have shown significant potential as kinase inhibitors, particularly targeting key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] Their diverse biological activities also include anticancer and antimicrobial properties.[3][4] This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Furo[3,2-c]pyridine compound libraries, aimed at the identification and characterization of novel therapeutic agents.

Application Note 1: Kinase Inhibitor Screening

Furo[3,2-c]pyridine derivatives are attractive candidates for the development of novel kinase inhibitors due to their structural similarities to the hinge-binding regions of many kinase ATP-binding sites.[2] High-throughput screening campaigns targeting specific kinases implicated in diseases such as cancer and inflammatory disorders are a primary application for these compound libraries.

Target Kinases:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.

  • JAK/STAT Pathway: Critical for cytokine signaling, this pathway is implicated in various cancers and inflammatory diseases.[1]

  • Cyclin-Dependent Kinases (CDKs): Fused heterocyclic systems related to Furo[3,2-c]pyridines have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[5]

Application Note 2: Anticancer Cytotoxicity Screening

Libraries of Furo[3,2-c]pyridine compounds can be screened against panels of human cancer cell lines to identify derivatives with potent cytotoxic effects.[1][3] This approach allows for the discovery of compounds that may act through various mechanisms of action, not limited to kinase inhibition.

Application Note 3: Fragment-Based Drug Discovery (FBDD)

The rigid, bicyclic structure of the Furo[3,2-c]pyridine core makes it an ideal scaffold for fragment-based drug discovery.[2] Low-molecular-weight fragments containing this core can be screened to identify initial hits with weak binding affinity, which can then be optimized to generate more potent lead compounds.[2]

Data Presentation

The following tables summarize quantitative data from representative screening assays of Furo[3,2-c]pyridine and related furopyridine derivatives.

Table 1: In Vitro Cytotoxicity of Selected Furopyridine Derivatives

CompoundCell LineAssay TypeIC50 / ActivityReference
Derivative 3bMDA-MB-231CytotoxicityEncouraging growth inhibition[6][7]
Derivative 3bMCF-7CytotoxicityEncouraging growth inhibition[6][7]
Derivative 12fMCF7CytotoxicityCytotoxic effects observed[6]

Table 2: Kinase Inhibitory Activity of Selected Furopyridine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine DerivativeLckNot specified[5]
Furo[2,3-b]pyridine DerivativeAktNot specified[5]
Furo[3,2-b]pyridine (General)CLK1Potent and selective inhibition[6]
Derivative 3bSIRT1Inhibition of SIRT1[6][7]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of Furo[3,2-c]pyridine derivatives on cell viability and to determine their cytotoxic potential.[1][6]

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Furo[3,2-c]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 values.[6]

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for the evaluation of Furo[3,2-c]pyridine compounds against specific kinases (e.g., PI3K).[1]

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., PIP2 for PI3K)

  • Reaction buffer

  • Furo[3,2-c]pyridine compounds

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase enzyme and substrate in the reaction buffer.

  • Compound Addition: Add the test Furo[3,2-c]pyridine compounds at various concentrations to the wells of the plate.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[1]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of Furo[3,2-c]pyridine compounds on specific signaling pathways (e.g., JAK/STAT).[1]

Materials:

  • Cancer cell lines

  • Furo[3,2-c]pyridine compounds

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., non-fat milk or BSA)

  • Primary antibodies (e.g., anti-phospho-STAT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture cancer cells and treat them with the Furo[3,2-c]pyridine compound for a specified time. Lyse the cells to extract proteins.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.[1]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[1]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Compound Library Compound Library Plate Reformatting Plate Reformatting Compound Library->Plate Reformatting Dilution & Plating HTS Assay HTS Assay Plate Reformatting->HTS Assay Assay Plates Data Acquisition Data Acquisition HTS Assay->Data Acquisition Signal Reading Hit Picking Hit Picking Data Acquisition->Hit Picking Primary Hits Dose-Response Dose-Response Hit Picking->Dose-Response Confirmed Hits Secondary Assays Secondary Assays Dose-Response->Secondary Assays Validated Hits SAR Studies SAR Studies Secondary Assays->SAR Studies Lead Compounds

Caption: High-Throughput Screening Workflow for Furo[3,2-c]pyridine Libraries.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Furo[3,2-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine->PI3K

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway with Furo[3,2-c]pyridine Inhibition.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Furo[3,2-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine->JAK

Caption: Simplified JAK/STAT Signaling Pathway and Potential Furo[3,2-c]pyridine Inhibition.

References

Application Notes: Development of In Vitro Assays for Furo[3,2-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Furo[3,2-c]pyridine scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Derivatives of this core structure have shown significant potential as potent inhibitors of various enzymes, particularly protein kinases involved in critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1][2] This has positioned them as attractive candidates for the development of novel therapeutics in oncology and inflammatory diseases.[1] Additionally, certain derivatives have been investigated as inhibitors of cholinesterases and monoamine oxidases, suggesting potential applications in neurodegenerative diseases.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust in vitro assays to screen, characterize, and validate the biological activity of novel Furo[3,2-c]pyridine-2-carboxylic acid derivatives. The focus is on providing detailed protocols for biochemical and cell-based assays to determine inhibitory potency, elucidate mechanisms of action, and confirm target engagement in a cellular context.

Data Presentation: Inhibitory Activity of Furo[3,2-c]pyridine Derivatives

A crucial step in the drug discovery process is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported inhibitory activities of various Furo[3,2-c]pyridine derivatives against different biological targets, illustrating the therapeutic potential of this scaffold.

Compound ClassTarget EnzymeIC50 ValueAssay Type
Furo[3,2-c]coumarin Derivative 3dAcetylcholinesterase (AChE)4.1 µMEnzymatic
Furo[3,2-c]coumarin Derivative 3dMonoamine Oxidase B (MAO-B)561 nMEnzymatic
Furo[3,2-c]pyridine Derivativec-Met Kinase-Kinase Assay
Furo[3,2-b]pyridine Derivativecdc-like kinases (CLKs)Potent InhibitionKinase Assay
Furo[2,3-b]pyridine DerivativeAKT1, ERα, HER2Strong Binding AffinityMolecular Docking

Note: This table presents a selection of data for various furo-pyridine scaffolds to demonstrate their potential; specific IC50 values for this compound would be determined using the protocols outlined below.

Experimental Workflows and Protocols

A systematic evaluation of novel compounds involves a tiered approach, starting from high-throughput biochemical screening to more complex cell-based assays.[4]

1. Primary Screening and Potency Determination Workflow

The initial phase of inhibitor characterization involves screening compounds to identify "hits" that modulate the activity of the target enzyme, followed by determining their potency (IC50).[5]

G cluster_0 Biochemical Assay Phase Compound Compound Library (Furo[3,2-c]pyridine Derivatives) Screen Single-Concentration Primary Screen Compound->Screen Hit_ID Hit Identification (>50% Inhibition) Screen->Hit_ID Identify Actives Dose_Resp Dose-Response Assay (Serial Dilutions) Hit_ID->Dose_Resp Confirm & Characterize IC50 IC50 Determination Dose_Resp->IC50 Calculate Potency

Caption: Workflow for inhibitor screening and IC50 determination.
Protocol 1: In Vitro Protein Kinase Inhibition Assay (Luminescent)

This protocol describes a general method for determining the inhibitory effect of this compound derivatives on the activity of a target protein kinase using a luminescence-based assay that quantifies ATP consumption.[6] The ADP-Glo™ Kinase Assay is a common example.[7]

A. Materials and Reagents

  • Purified protein kinase of interest[6]

  • Specific peptide substrate for the kinase[7]

  • This compound derivatives (test compounds)

  • Kinase Assay Buffer (optimized for the specific kinase)

  • Adenosine triphosphate (ATP)[7]

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)[7]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

B. Experimental Procedure

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in the kinase assay buffer to achieve the desired final concentrations for the dose-response curve.[7]

  • Assay Setup (96-well plate) :

    • Blank Wells : Add assay buffer and the corresponding concentration of DMSO.

    • Control Wells (100% activity) : Add enzyme solution, substrate, and the corresponding concentration of DMSO.

    • Test Wells : Add enzyme solution, substrate, and the desired concentrations of the test compound.

  • Kinase Reaction :

    • To the appropriate wells, add the kinase and substrate mixture.

    • Add the test compound dilutions or DMSO (for control).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) to effectively identify competitive inhibitors.[8]

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended reaction time (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent as per the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Incubate as required to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader. A lower light signal corresponds to higher kinase activity (more ATP consumed).[6]

C. Data Analysis

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (0% inhibition) and blank wells (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cellular Target Engagement and Pathway Analysis

After identifying potent inhibitors in biochemical assays, the next critical step is to verify that they can engage the target and modulate its activity within a cellular environment.[4]

G cluster_1 Cell-Based Assay Phase Biochem_Hit Potent Hit from Biochemical Assay (Low IC50) Cell_Perm Assess Cell Permeability & Cytotoxicity (e.g., MTS/ATP Assay) Biochem_Hit->Cell_Perm Target_Engage Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Perm->Target_Engage Select Non-toxic Conc. Pheno_Assay Phenotypic Assay (e.g., Anti-proliferation, Apoptosis) Target_Engage->Pheno_Assay Confirm Mechanism Lead_Cand Validated Lead Candidate Pheno_Assay->Lead_Cand

Caption: General workflow for cellular validation of inhibitors.
Protocol 2: Western Blot for PI3K/Akt Pathway Inhibition

This protocol provides a method to assess whether a this compound derivative inhibits the PI3K/Akt signaling pathway in cancer cells by measuring the phosphorylation status of Akt, a key downstream kinase.[1][9]

A. Materials and Reagents

  • Human cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • This compound derivative

  • Growth factor (e.g., IGF-1, EGF) to stimulate the pathway

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot equipment

B. Experimental Procedure

  • Cell Culture and Treatment :

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.

  • Pathway Stimulation : Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce Akt phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using Lysis Buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.

  • Western Blot :

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Akt (p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Re-probing : Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

C. Data Analysis

  • Quantify the band intensities for p-Akt and total Akt using image analysis software (e.g., ImageJ).

  • Normalize the p-Akt signal to the total Akt signal for each sample.

  • Compare the normalized p-Akt levels in compound-treated samples to the stimulated control to determine the extent of pathway inhibition.

Signaling Pathway Visualization

Understanding the biological context is crucial. Kinase inhibitors often target key nodes within complex signaling networks that regulate cell proliferation, survival, and metabolism.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a common target for kinase inhibitors.[9] A Furo[3,2-c]pyridine derivative could potentially inhibit PI3K or Akt, thereby blocking downstream signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates via PDK1 PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway with potential inhibitor targets.

References

Application Notes and Protocols: Furo[3,2-c]pyridine Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] This document provides a technical overview of Furo[3,2-c]pyridine derivatives as potential inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this critical pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2] Furo[3,2-c]pyridines and their related isosteres, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines and furo[2,3-d]pyrimidines, have shown potential as potent anticancer agents by targeting key kinases in this pathway.[3][4][5] These compounds offer a versatile scaffold for the development of novel therapeutic agents for oncology and inflammatory diseases.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and other critical cellular processes.[7] Dual inhibitors targeting both PI3K and mTOR are of particular interest as they can overcome the feedback loops often observed with single-target inhibitors.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Furo[3,2-c]pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data Summary

Several Furo[3,2-c]pyridine derivatives and their closely related analogs have been synthesized and evaluated for their inhibitory activity against PI3K, Akt, and mTOR kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for selected compounds.

Compound IDScaffoldTarget(s)IC50 (nM)Reference
PI-103 Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidinePI3Kα8.4[3]
PI3Kγ86[3]
mTOR5.7[3]
Compound 10e 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidinep110αPotent inhibitor[5]
Compound 10b Furo[2,3-d]pyrimidinePI3Kα175[4]
PI3Kβ71[4]
Akt411[4]

Experimental Protocols

A systematic biological evaluation is crucial for identifying lead compounds for further development.[1] The following are detailed protocols for key experiments used to characterize Furo[3,2-c]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of specific kinases.[1]

Materials:

  • Recombinant PI3K, Akt, or mTOR enzyme

  • Lipid substrate (e.g., PIP2 for PI3K)

  • ATP

  • Furo[3,2-c]pyridine test compounds

  • 96-well plates

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Prepare a reaction buffer containing the kinase and its substrate in a 96-well plate.[1]

  • Add the Furo[3,2-c]pyridine compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.[1]

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (e.g., ADP).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Furo[3,2-c]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Protocol:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]

Western Blotting

Western blotting is used to investigate the modulation of the PI3K/Akt/mTOR signaling pathway at the molecular level by observing changes in protein phosphorylation.[1]

Materials:

  • Cancer cells treated with Furo[3,2-c]pyridine compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., non-fat milk or BSA)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Culture and treat cancer cells with the test compounds for a specified time.[1]

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates.[1]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.[1]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.[1]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[1]

  • Detect the protein bands using an ECL substrate and an imaging system.[1]

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental Workflow

The discovery and characterization of new Furo[3,2-c]pyridine inhibitors follow a logical workflow from synthesis to in-depth biological evaluation.[1]

Experimental_Workflow Synthesis Synthesis of Furo[3,2-c]pyridine Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assays (PI3K, Akt, mTOR) Purification->KinaseAssay CellViability Cell-Based Assays (e.g., MTT) KinaseAssay->CellViability WesternBlot Mechanism of Action (Western Blotting) CellViability->WesternBlot LeadOptimization Lead Optimization (SAR Studies) WesternBlot->LeadOptimization LeadOptimization->Synthesis InVivo In Vivo Studies (Xenograft Models) LeadOptimization->InVivo

Figure 2: Drug Discovery Workflow.

Conclusion and Future Directions

The Furo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel PI3K/Akt/mTOR pathway inhibitors. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new derivatives. Future research should focus on expanding the chemical diversity of Furo[3,2-c]pyridine libraries, elucidating their structure-activity relationships (SAR), and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.[1]

References

Synthesis and Antimicrobial Evaluation of Furo[3,2-c]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Furo[3,2-c]pyridine-based compounds and the evaluation of their antimicrobial properties. The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. These protocols are intended to guide researchers in the development of novel antimicrobial agents based on this promising chemical structure.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized Furo[3,2-c]pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for a series of Furo[3,2-c]pyridine analogs against common bacterial and fungal pathogens.

Compound IDR-GroupMIC (µg/mL)
Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
FP-1 Phenyl6.2512.525
FP-2 4-Chlorophenyl3.136.2512.5
FP-3 4-Methoxyphenyl12.52550
FP-4 2-Thienyl6.2512.512.5
FP-5 Pyridin-3-yl>50>50>50
Ciprofloxacin -0.50.25NA
Fluconazole -NANA1

*Standard control antibiotics. NA: Not Applicable. Note: The data presented here is a compilation of representative values from scientific literature and should be used for comparative purposes. Actual MIC values can vary based on experimental conditions.

Experimental Protocols

Synthesis of 2-Aryl-Furo[3,2-c]pyridines

A robust and widely used method for the synthesis of 2-substituted Furo[3,2-c]pyridines involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Materials:

  • 4-Hydroxy-3-iodopyridine

  • Substituted terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add 4-hydroxy-3-iodopyridine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.1 eq).

  • Solvent and Reagents Addition: Add the anhydrous solvent, followed by the amine base. The mixture is typically stirred for a few minutes to ensure dissolution and complex formation.

  • Alkyne Addition: The terminal alkyne (1.1-1.5 eq) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Intramolecular Cyclization: The Sonogashira coupling is often followed by a spontaneous or base-induced 5-endo-dig cyclization to form the furan ring. In some cases, gentle heating is sufficient to drive the cyclization.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted Furo[3,2-c]pyridine.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • Synthesized Furo[3,2-c]pyridine compounds

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • Prepare a stock solution of each Furo[3,2-c]pyridine compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation of Microtiter Plates:

    • Add the prepared inoculum to each well containing the diluted compounds. The final volume in each well is typically 100-200 µL.

    • Include a positive control (inoculum with broth, no compound) and a negative control (broth only).

    • Also, include wells with the standard antibiotics as a reference.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine Sonogashira Coupling Sonogashira Coupling 4-Hydroxy-3-iodopyridine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Work-up Work-up Intramolecular Cyclization->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization Characterization Column Chromatography->Characterization Final Product Final Product Characterization->Final Product

Caption: Synthetic workflow for Furo[3,2-c]pyridine derivatives.

Antimicrobial_Testing_Workflow Start Start Inoculum Preparation Inoculum Preparation Start->Inoculum Preparation Compound Dilution Compound Dilution Start->Compound Dilution Inoculation of 96-well Plate Inoculation of 96-well Plate Inoculum Preparation->Inoculation of 96-well Plate Compound Dilution->Inoculation of 96-well Plate Incubation Incubation Inoculation of 96-well Plate->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing.

Application Note: Sonogashira Coupling Protocol for the Synthesis of Furo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Furo[3,2-c]pyridine derivatives through a palladium-copper catalyzed Sonogashira cross-coupling reaction. The described methodology employs a cascade process where the Sonogashira coupling of 4-hydroxy-3-iodopyridine with various terminal alkynes is immediately followed by a 5-endo-dig cyclization to construct the fused furan ring. This protocol is highly efficient for the synthesis of a variety of substituted Furo[3,2-c]pyridines, a scaffold of interest in medicinal chemistry and materials science.

Introduction

The Furo[3,2-c]pyridine core is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] In the synthesis of Furo[3,2-c]pyridines, a one-pot cascade reaction involving an initial Sonogashira coupling followed by an intramolecular cyclization offers an efficient and atom-economical approach to this important scaffold.[3] This document outlines a robust protocol for this transformation, providing detailed experimental procedures and representative data.

Chemistry

The synthesis proceeds via a two-step cascade in a single pot. First, a Sonogashira cross-coupling reaction occurs between 4-hydroxy-3-iodopyridine and a terminal alkyne. This step is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide as a co-catalyst. An amine base, such as diisopropylamine, is used to neutralize the hydrogen iodide formed during the reaction and also serves as a ligand for the copper co-catalyst. Following the C-C bond formation, the reaction mixture is heated to facilitate a base-induced 5-endo-dig intramolecular cyclization of the pyridin-4-ol oxygen onto the newly installed alkyne, forming the furan ring of the Furo[3,2-c]pyridine product.

Illustrative Data: Synthesis of Furo[3,2-c]pyridine Derivatives

The following table summarizes the results for the synthesis of various Furo[3,2-c]pyridine derivatives using the described protocol with different terminal alkynes.

EntryTerminal AlkyneProductYield (%)
1Propargyl TBDMS ether2-(TBDMS-oxymethyl)furo[3,2-c]pyridine85
2Propargyl MOM ether2-(MOM-oxymethyl)furo[3,2-c]pyridine82
3Propargyl MEM ether2-(MEM-oxymethyl)furo[3,2-c]pyridine79
41,4-Bis(ethynyl)benzene1,4-Bis(furo[3,2-c]pyridin-2-yl)benzene67
51,4-Bis(propargyloxy)butane1,4-Bis(furo[3,2-c]pyridin-2-ylmethoxy)butane62
61,7-Octadiyne1,4-Bis(furo[3,2-c]pyridin-2-ylmethyl)butane41

Data is based on the findings reported by Taszarek and Reissig (2022).[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of Furo[3,2-c]pyridine derivatives via a Sonogashira coupling/cyclization cascade.

Materials and Reagents:

  • 4-Hydroxy-3-iodopyridine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (e.g., 5 mol%)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for flash chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-3-iodopyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by diisopropylamine. Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for the required time (typically monitored by TLC until the starting material is consumed).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Furo[3,2-c]pyridine derivative.

Mandatory Visualizations

Sonogashira_Furo_Pyridine_Synthesis cluster_reactants Reactants cluster_reagents Catalysts & Reagents cluster_process Reaction Process cluster_products Products IodoPyridine 4-Hydroxy-3-iodopyridine Sonogashira Sonogashira Coupling IodoPyridine->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Sonogashira Base i-Pr₂NH (Base) Base->Sonogashira Solvent DMF (Solvent) Solvent->Sonogashira Cyclization 5-endo-dig Cyclization Sonogashira->Cyclization Heat (70°C) Product Furo[3,2-c]pyridine Cyclization->Product

Caption: Workflow for the Sonogashira coupling and cyclization cascade.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_II_A R¹-Pd(II)L₂-X Pd0->Pd_II_A Oxidative Addition (R¹-X) Pd_II_B R¹-Pd(II)L₂-C≡CR² Pd_II_A->Pd_II_B Transmetalation Cu_acetylide Cu-C≡CR² Pd_II_A->Cu_acetylide Pd_II_B->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX CuX->Cu_acetylide H-C≡CR² Base Cu_acetylide->Pd_II_A Cu_acetylide->CuX

References

Application Notes and Protocols: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydrofuro[3,2-c]pyridine scaffold is a core structural motif in numerous bioactive compounds and natural products, exhibiting a range of biological activities.[1][2] This document provides detailed protocols for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines utilizing a semi-one-pot Pictet-Spengler reaction. The methodology is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aldehydes, followed by an acid-catalyzed cyclization.[1][2][3] This approach offers a straightforward route to this important class of heterocyclic compounds.[1][2]

Reaction Principle

The Pictet-Spengler reaction is a two-step process that begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (an imine).[4] In the presence of an acid catalyst, the imine is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline-type structure.[4] In this specific application, the furan ring acts as the nucleophilic aromatic component.

Pictet_Spengler_Mechanism start 2-(5-methylfuran-2-yl)ethanamine + Aldehyde (R-CHO) imine Imine Intermediate start->imine Condensation (-H₂O) iminium Iminium Ion (Electrophilic) imine->iminium Protonation (H⁺) cyclization Intramolecular Electrophilic Attack iminium->cyclization spiro Spiro Intermediate cyclization->spiro Ring Closure rearrangement Rearomatization (Deprotonation) spiro->rearrangement product Tetrahydrofuro[3,2-c]pyridine rearrangement->product

Caption: General mechanism of the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridine synthesis.

Experimental Protocols

The synthesis is performed as a semi-one-pot procedure involving the initial formation of an imine, followed by acid-catalyzed cyclization. Two primary methods, Method A and Method B, have been established.[5]

Materials and General Information
  • All reactions should be carried out using freshly distilled and dry solvents.[5]

  • The starting material, 2-(5-methylfuran-2-yl)ethanamine, can be synthesized according to known procedures.[5]

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]

Method A: General Procedure[5]
  • To a solution of the desired aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol, 125 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC).

  • Concentrate the mixture to dryness to obtain the crude imine.

  • Dissolve the crude imine in glacial acetic acid (750 µL).

  • Add concentrated HCl (500 µL) portionwise to the solution.

  • Stir the reaction mixture under the conditions specified in the data tables (e.g., 70 °C for 5 hours).

  • After the reaction is complete, add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter any precipitate formed and extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: General Procedure[5]
  • To a solution of the desired aldehyde (2.0 mmol) in dry acetonitrile (2 mL), add 2-(5-methylfuran-2-yl)ethanamine (2.0 mmol, 250 µL).

  • Heat the reaction mixture at 82 °C for 1 hour (monitor by TLC).

  • Concentrate the mixture to dryness.

  • Dissolve the crude imine in glacial acetic acid (1.5 mL).

  • Add concentrated HCl (1 mL) portionwise.

  • Stir the reaction mixture at 70 °C for 5 hours (monitor by TLC).

  • Add a saturated aqueous solution of NaOH and stir the mixture overnight at room temperature.

  • Filter the formed precipitate.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow start_materials Aldehyde + 2-(5-methylfuran-2-yl)ethanamine in dry Acetonitrile heating1 Heat at 82°C for 1h start_materials->heating1 concentration1 Concentrate to Dryness heating1->concentration1 Imine Formation acid_addition Dissolve in Glacial AcOH Add conc. HCl concentration1->acid_addition heating2 Stir at 70°C for 5h acid_addition->heating2 Cyclization workup Aqueous NaOH Workup (Overnight) heating2->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification final_product Pure Tetrahydrofuro[3,2-c]pyridine purification->final_product

Caption: Experimental workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines.

Data Presentation

Optimization of Reaction Conditions

The reaction conditions for the synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a) were optimized to maximize the yield. A mixture of acetic and hydrochloric acid at 70°C for 5 hours was found to be effective.[2][3]

EntrySolventAcid (equiv.)Time (h)Temp (°C)Yield of 4a (%)
1CH₃CNHCl (2.0)1.55026
2CH₃CNHCl (1.0)5.55053
3TolueneHCl (1.0)27058
4Acetic AcidHCl (2.0)24rt31
5Acetic AcidHCl (2.0)3.57048
6Acetic AcidHCl (2.0)57067

Table adapted from reference[3]. Note: This table presents a selection of entries to illustrate the optimization process.

Product Yields and Characterization

The developed methods are applicable to a range of aromatic aldehydes, with yields being generally higher for aldehydes bearing electron-donating groups.[1]

Compound IDR-Group (Substituent on Phenyl Ring)MethodYield (%)Physical StateMelting Point (°C)
4a HA67Yellow Oil-
4b 4-ChloroA50Yellow Solid73–75
4d 4-(Trifluoromethyl)B20Pale Beige Solid87
4i 2-MethylA58Yellow Oil-
4h 4-(Methylthio)----

Note: The reaction of 4-(methylthio)benzaldehyde (2h) unexpectedly led to the major formation of the corresponding 1,4-diketone side product.[1][2]

Characterization Data for Selected Compounds: [5]

  • 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4b):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.37 – 7.31 (m, 4H), 5.62 (br. s, 1H), 4.75 (br. s, 1H), 3.09 – 3.04 (m, 1H), 2.94 – 2.88 (m, 1H), 2.65 – 2.58 (m, 1H), 2.51 – 2.48 (m, 1H), 2.18 (s, 3H) ppm.

    • ¹³C{¹H} NMR (100 MHz, DMSO-d₆): δ 149.2, 147.6, 143.2, 130.8 (2C), 130.0 (2C), 119.8, 119.7, 104.7, 55.4, 41.3, 24.0, 13.1 ppm.

    • HRMS (ESI+) m/z: [M+H]⁺ Calcd for C₁₄H₁₅BrNO⁺ 292.0332; found 292.0326.

  • 2-Methyl-4-(2-methylphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4i):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.17 – 7.08 (m, 4H), 5.54 (s, 1H), 4.96 (t, J = 2.0 Hz, 1H), 3.11 – 3.05 (m, 1H), 2.93 – 2.87 (m, 1H), 2.67 – 2.60 (m, 1H), 2.53 – 2.49 (m, 1H), 2.40 (s, 3H), 2.19 (s, 3H) ppm.

    • ¹³C{¹H} NMR (100 MHz, DMSO-d₆): δ 149.0, 147.9, 141.2, 136.0, 130.1, 127.7, 126.6, 125.2, 119.9, 104.8, 53.1, 41.5, 24.2, 18.7, 13.1 ppm.

    • HRMS (ESI+) m/z: [M+H]⁺ Calcd for C₁₅H₁₈NO⁺ 228.1383; found 228.1384.

References

Application Notes and Protocols for Furo[3,2-c]pyridine-2-carboxylic Acid in the Design of Hedgehog Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it an attractive target for therapeutic intervention. The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities.[3][4] This document provides detailed application notes and protocols for the design and evaluation of Furo[3,2-c]pyridine-2-carboxylic acid derivatives as potential modulators of the Hedgehog signaling pathway.

Designing this compound-Based Hedgehog Pathway Modulators

The design of novel Hedgehog pathway inhibitors often focuses on targeting the Smoothened (SMO) receptor, a key signal transducer in the pathway. The Furo[3,2-c]pyridine core can serve as a rigid scaffold for the attachment of various functional groups to optimize binding to the target protein. Structure-activity relationship (SAR) studies are crucial to identify substituents that enhance potency and selectivity.

Data Presentation: In Vitro Activity of a Putative this compound Derivative

Disclaimer: The following data is illustrative for a putative compound, "FPCA-1," as specific quantitative data for this compound derivatives as Hedgehog pathway modulators is not currently available in the public domain. This table is intended to serve as a template for data presentation.

Compound IDTarget AssayCell LineIC50 (µM)
FPCA-1Gli-Luciferase Reporter AssayShh-LIGHT20.5
FPCA-1Bodipy-cyclopamine DisplacementHEK293T1.2
FPCA-1Cytotoxicity AssayNIH/3T3> 50
VismodegibGli-Luciferase Reporter AssayShh-LIGHT20.03

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

A general method for the synthesis of the Furo[3,2-c]pyridine core involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[3]

Materials:

  • Substituted 4-hydroxy-3-iodopyridine

  • Appropriate terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the substituted 4-hydroxy-3-iodopyridine in the chosen anhydrous solvent, add the terminal alkyne, palladium catalyst, copper(I) co-catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 70°C) and monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Furo[3,2-c]pyridine derivative.[3]

  • The carboxylic acid moiety can be introduced via various synthetic routes, such as carboxylation of a lithiated intermediate.

Protocol 2: Gli-Responsive Luciferase Reporter Assay

This cell-based assay is a common method for screening compounds that modulate the Hedgehog pathway by measuring the activity of the downstream transcription factor GLI.[5]

Materials:

  • Shh-LIGHT2 cells (or other suitable GLI-reporter cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hedgehog pathway agonist (e.g., Shh conditioned medium or SAG)

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed 5,000 cells in 40 µL of media per well into a 384-well white, opaque plate and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Vismodegib) in DMSO.

    • Using a liquid handler, add a small volume (e.g., 100 nL) of the compound solutions to the respective wells. Add the same volume of DMSO to vehicle control wells.

  • Pathway Activation:

    • Add a known Hedgehog pathway agonist to all wells except for the negative control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control (100% activity) and the negative control (0% activity).

    • Plot the normalized response against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Bodipy-Cyclopamine Competition Binding Assay

This assay is used to determine if a test compound binds to the Smoothened receptor by measuring its ability to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine.[6]

Materials:

  • HEK293T cells overexpressing Smoothened

  • Bodipy-cyclopamine

  • Test compounds

  • Fluorescence microscope or plate reader

Procedure:

  • Culture HEK293T cells overexpressing Smoothened.

  • Incubate the cells with a fixed concentration of Bodipy-cyclopamine.

  • Add increasing concentrations of the this compound derivatives.

  • Incubate to allow for competitive binding to occur.

  • Wash the cells to remove unbound compounds.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound has displaced Bodipy-cyclopamine from the Smoothened receptor.

  • Calculate the IC₅₀ value for the displacement.[6]

Visualizations

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization A Scaffold Selection (this compound) B SAR-guided Derivative Synthesis A->B C Compound Purification & Characterization B->C D Primary Screening (Gli-Luciferase Assay) C->D E Hit Confirmation & Dose-Response D->E F Mechanism of Action (e.g., SMO Binding Assay) E->F G Cytotoxicity Assays E->G H Analysis of Potency, Selectivity, and Safety F->H G->H I Iterative Design & Synthesis H->I J In Vivo Efficacy Studies H->J I->B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,2-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Furo[3,2-c]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the yield and success of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its precursors.

Issue Potential Cause(s) Troubleshooting Recommendations
Low or No Yield of Furo[3,2-c]pyridine Core 1. Incomplete Sonogashira Coupling: Inefficient coupling between 4-hydroxy-3-iodopyridine and the terminal alkyne. 2. Failed Cyclization: The subsequent 5-endo-dig cyclization to form the furan ring is not proceeding. 3. Catalyst Inactivation: The palladium or copper catalyst is poisoned or has decomposed.1. Optimize Sonogashira Reaction:     - Ensure all reagents and solvents are anhydrous.     - Degas the reaction mixture thoroughly to remove oxygen.     - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) salts (e.g., CuI).     - Vary the base (e.g., triethylamine, diisopropylamine). 2. Promote Cyclization:     - Ensure a suitable base is present for the cyclization step.     - Increase the reaction temperature after the Sonogashira coupling is complete. 3. Catalyst Care:     - Use high-purity reagents.     - Add fresh catalyst if the reaction stalls.
Significant Tar Formation 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. 2. Strong Acidic or Basic Conditions: Harsh pH conditions can cause degradation of the sensitive furo[3,2-c]pyridine ring system.1. Temperature Control:     - Carefully control the reaction temperature, especially during the cyclization step.     - Consider running the reaction at a lower temperature for a longer duration. 2. Milder Conditions:     - Use a milder base for the cyclization.     - If acidic conditions are required for a specific step, use the mildest effective acid and maintain a low temperature.
Formation of Byproducts 1. Homocoupling of Alkyne (Glaser Coupling): The terminal alkyne couples with itself, reducing the yield of the desired product. 2. Dimerization or Polymerization: Side reactions of the starting materials or intermediates.1. Minimize Homocoupling:     - Slowly add the alkyne to the reaction mixture.     - Use a slight excess of the 4-hydroxy-3-iodopyridine. 2. Control Stoichiometry and Concentration:     - Maintain a dilute reaction mixture to disfavor intermolecular side reactions.     - Carefully control the stoichiometry of the reactants.
Difficulty in Isolating the Product 1. Product is Highly Polar: The carboxylic acid group can make the product highly soluble in polar solvents and difficult to extract. 2. Emulsion Formation during Workup: The presence of both organic and aqueous layers with surfactants can lead to stable emulsions.1. Improve Extraction:     - Acidify the aqueous layer to a low pH (e.g., 2-3) to protonate the carboxylate and reduce its water solubility before extraction.     - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. 2. Break Emulsions:     - Add brine (saturated NaCl solution) to the workup.     - Filter the mixture through a pad of Celite.
Incomplete Hydrolysis of Ester Precursor 1. Insufficient Reaction Time or Temperature: The hydrolysis of an ethyl or methyl ester to the carboxylic acid is not complete. 2. Inadequate Amount of Base: The amount of base (e.g., NaOH, KOH) is not sufficient to drive the reaction to completion.1. Optimize Hydrolysis Conditions:     - Increase the reaction time and/or temperature.     - Monitor the reaction progress by TLC or LC-MS. 2. Use Excess Base:     - Use a larger excess of the base to ensure complete saponification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to the Furo[3,2-c]pyridine core?

A1: A frequently employed method involves a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the fused furan ring. For the synthesis of Furo[3,2-c]pyridine derivatives, a common starting material is 4-hydroxy-3-iodopyridine.[1]

Q2: How can I introduce the carboxylic acid group at the 2-position?

A2: There are two primary strategies:

  • Pre-functionalized Alkyne: Use a terminal alkyne that already contains a protected carboxylic acid or a group that can be easily converted to a carboxylic acid (e.g., an ester or a hydroxymethyl group) in the Sonogashira coupling step.

  • Post-cyclization Functionalization: After forming the Furo[3,2-c]pyridine core, the 2-position can be functionalized. This can be achieved through lithiation at the 2-position followed by quenching with carbon dioxide.

Q3: What are the critical parameters to control for a successful Sonogashira coupling?

A3: The key parameters for a successful Sonogashira coupling are:

  • Exclusion of Oxygen: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HX generated during the reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are commonly used.

Q4: My reaction is turning black and forming a lot of insoluble material. What should I do?

A4: The formation of a black precipitate and tar is often indicative of catalyst decomposition (palladium black) and/or substrate/product degradation. To mitigate this, you should:

  • Ensure rigorous exclusion of oxygen.

  • Lower the reaction temperature.

  • Use a more stable palladium catalyst or add a stabilizing ligand.

  • Check the purity of your starting materials, as impurities can sometimes poison the catalyst.

Q5: How do I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a stain such as potassium permanganate can be useful for visualizing the spots if they are not UV-active. LC-MS is particularly useful for confirming the presence of the desired product and identifying any major byproducts by their mass-to-charge ratio.

Experimental Protocols

A plausible synthetic route to this compound involves a Sonogashira coupling followed by cyclization and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate (Illustrative)

  • Reaction: Sonogashira coupling of 4-hydroxy-3-iodopyridine with ethyl propiolate followed by intramolecular cyclization.

  • Reagents and Solvents:

    • 4-hydroxy-3-iodopyridine

    • Ethyl propiolate

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-hydroxy-3-iodopyridine, the palladium catalyst, and copper(I) iodide.

    • Add anhydrous DMF and triethylamine via syringe.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add ethyl propiolate dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 70-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction: Saponification of the ethyl ester.

  • Reagents and Solvents:

    • Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate

    • Base (e.g., Lithium hydroxide or Sodium hydroxide)

    • Solvent mixture (e.g., Tetrahydrofuran/Water or Methanol/Water)

    • Acid for workup (e.g., 1M Hydrochloric acid)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (or sodium hydroxide).

    • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Data Presentation

Table 1: Optimization of Sonogashira Coupling/Cyclization Reaction Conditions (Hypothetical Data)

EntryPalladium CatalystCopper SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuIEt₃NDMF701265
2PdCl₂(PPh₃)₂CuIEt₃NDMF701262
3Pd(PPh₃)₄NoneEt₃NDMF7024<10
4Pd(PPh₃)₄CuIDIPADMF701268
5Pd(PPh₃)₄CuIEt₃NAcetonitrile701255
6Pd(PPh₃)₄CuIEt₃NDMF502445
7Pd(PPh₃)₄CuIEt₃NDMF90858 (with decomposition)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling and Cyclization cluster_step2 Step 2: Hydrolysis 4-Hydroxy-3-iodopyridine 4-Hydroxy-3-iodopyridine Reaction_Vessel_1 Pd Catalyst, CuI, Base DMF, 70-80 °C 4-Hydroxy-3-iodopyridine->Reaction_Vessel_1 Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Reaction_Vessel_1 Intermediate_Ester Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate Reaction_Vessel_1->Intermediate_Ester Reaction_Vessel_2 Base (LiOH or NaOH) THF/Water Intermediate_Ester->Reaction_Vessel_2 Acidification Acidic Workup (HCl) Reaction_Vessel_2->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Step1 Analyze Step 1 Yield Start->Check_Step1 Check_Step2 Analyze Step 2 Yield Check_Step1->Check_Step2 Good Optimize_Step1 Optimize Sonogashira/ Cyclization Conditions Check_Step1->Optimize_Step1 Low Optimize_Step2 Optimize Hydrolysis Conditions Check_Step2->Optimize_Step2 Low Purification_Issues Investigate Purification and Isolation Check_Step2->Purification_Issues Good End Improved Yield Optimize_Step1->End Optimize_Step2->End Purification_Issues->End

Caption: Troubleshooting logic for low yield optimization.

References

Overcoming challenges in the purification of Furo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Furo[3,2-c]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing significant peak tailing during column chromatography of my Furo[3,2-c]pyridine derivative on silica gel. How can I resolve this?

A: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. This is often due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface.

  • Cause: Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica gel stationary phase.

  • Solution 1: Mobile Phase Modification. The most common solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica.

    • Add 0.1-1% triethylamine (TEA) or a similar amine base to your eluent system.

    • Alternatively, for less basic derivatives, a few drops of ammonia in the mobile phase can also be effective.

  • Solution 2: Change of Stationary Phase. If mobile phase modification is not sufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reverse-phase chromatography (C18): For polar Furo[3,2-c]pyridine derivatives, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.

Q2: My Furo[3,2-c]pyridine derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.

  • Cause 1: Solution cooled too rapidly.

    • Solution: Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow down the cooling rate. Avoid placing the flask directly in an ice bath until crystal formation is well underway at room temperature.

  • Cause 2: Solution is too concentrated.

    • Solution: Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool slowly again.

  • Cause 3: Inappropriate solvent system.

    • Solution: Screen a wider range of solvents. For Furo[3,2-c]pyridine derivatives, which have both ether and pyridine functionalities, a variety of solvents may be effective. Good starting points for solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.

Q3: I have a low yield after purification. What are the potential causes and how can I improve it?

A: Low recovery can be due to several factors, from the stability of the compound to the purification method itself.

  • Cause 1: Decomposition on silica gel. Some Furo[3,2-c]pyridine derivatives can be unstable on acidic silica gel, especially during long chromatography runs.

    • Solution: Check the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a deactivated silica gel (e.g., by adding triethylamine to the slurry) or switch to a different stationary phase like alumina.

  • Cause 2: Irreversible adsorption. Highly polar derivatives may bind very strongly to the silica gel and may not elute completely.

    • Solution: Use a more polar eluent system, such as a gradient of methanol in dichloromethane.

  • Cause 3: Inefficient extraction during workup.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. The basicity of the pyridine nitrogen means the compound's solubility will be pH-dependent.

Q4: My purified product contains persistent impurities from the synthesis. How can I remove them?

A: The nature of the impurity will dictate the best purification strategy. Common impurities arise from the typical Sonogashira coupling and subsequent cyclization synthesis route.

  • Impurity 1: Unreacted 4-hydroxy-3-iodopyridine. This starting material is polar and should be separable by standard silica gel chromatography.

    • Solution: Use a gradient elution starting with a less polar solvent system to elute your product first, if it is less polar than the starting material.

  • Impurity 2: Homocoupled alkyne (Glaser coupling byproduct). These byproducts are typically nonpolar.

    • Solution: These can usually be removed with silica gel chromatography, eluting with a nonpolar solvent system like hexanes/ethyl acetate.

  • Impurity 3: Ring-opened byproducts. Acidic conditions during workup or chromatography can sometimes lead to the hydrolysis of the furan ring in tetrahydrofuro[3,2-c]pyridines.[1]

    • Solution: Avoid strongly acidic conditions during workup and purification. If acidic conditions are necessary for the reaction, neutralize carefully before purification. Using a buffered mobile phase or adding a base like triethylamine during chromatography can help maintain stability.

Frequently Asked Questions (FAQs)

Q: What are the best general conditions for silica gel column chromatography of Furo[3,2-c]pyridine derivatives?

A: A good starting point for many Furo[3,2-c]pyridine derivatives is a gradient of ethyl acetate in hexanes. For more polar compounds, a gradient of methanol in dichloromethane or ethyl acetate is often effective. It is highly recommended to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.

Q: How can I separate regioisomers of Furo[3,2-c]pyridines?

A: Separating regioisomers is a significant challenge due to their similar physicochemical properties.

  • Chromatography: Meticulous optimization of the mobile phase is key. Try different solvent systems (e.g., toluene/ethyl acetate, dichloromethane/acetone) and consider using a long column with a shallow gradient. Preparative TLC or HPLC may be necessary in difficult cases.

  • Crystallization: Fractional crystallization can sometimes be effective. Try a wide range of solvent systems and cooling rates. Seeding the solution with a crystal of the desired isomer, if available, can be beneficial.

Q: My Furo[3,2-c]pyridine derivative appears to be unstable and discolors over time. How should I store it?

A: Some Furo[3,2-c]pyridine derivatives can be sensitive to air and light. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Data Presentation

Table 1: Impact of Mobile Phase Additive on Column Chromatography Purification

DerivativeMobile Phase (Hexane:EtOAc)AdditiveYield (%)Purity (%)Observations
A 1:1None6585Significant peak tailing
A 1:10.5% Triethylamine85>98Sharp, symmetrical peaks
B 3:1None7090Moderate peak tailing
B 3:10.5% Triethylamine90>99Excellent peak shape

Table 2: Effect of Recrystallization Solvent on Purity and Crystal Form

DerivativeSolvent SystemOutcomePurity (%)
C EthanolOiled outN/A
C Ethyl Acetate/HexaneCrystalline solid>99
D Methanol/WaterFine needles>98
D AcetoneLarge prisms>99

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size (a silica-to-crude-product ratio of 50:1 to 100:1 by weight is common).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% Triethylamine).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude Furo[3,2-c]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to the separation observed on TLC (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in an appropriate number of tubes.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to yield the purified Furo[3,2-c]pyridine derivative.

    • Confirm the identity and purity using analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Screen several solvents and solvent pairs (e.g., ethanol, methanol, ethyl acetate, acetone, hexanes, water).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Keep the solution at or near the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Furo[3,2-c]pyridine (Product + Impurities) tlc_analysis TLC Analysis (Assess Purity & Polarity) crude_product->tlc_analysis chromatography Column Chromatography (e.g., Silica Gel) tlc_analysis->chromatography Select Conditions recrystallization Recrystallization chromatography->recrystallization Further Purification (if needed) pure_product Pure Furo[3,2-c]pyridine chromatography->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the purification of Furo[3,2-c]pyridine derivatives.

TroubleshootingLogic cluster_chrom Chromatography Problems cluster_cryst Crystallization Problems start Purification Issue Identified peak_tailing Peak Tailing? start->peak_tailing low_yield_chrom Low Yield? start->low_yield_chrom no_separation Poor Separation? start->no_separation oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals add_tea Add TEA to Mobile Phase peak_tailing->add_tea Yes check_stability Check Stability on Silica low_yield_chrom->check_stability Yes optimize_solvent Optimize Solvent System (TLC) no_separation->optimize_solvent Yes slow_cooling Cool Slowly & Use Less Solvent oiling_out->slow_cooling Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes change_stationary Change Stationary Phase (Alumina/C18) add_tea->change_stationary If persists

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimization of Furo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Furo[3,2-c]pyridines. This resource addresses common challenges encountered during synthesis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Furo[3,2-c]pyridines, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: I am experiencing low yields in my Sonogashira coupling/cyclization reaction to synthesize the Furo[3,2-c]pyridine core. What are the potential causes and how can I optimize the reaction?

A1: Low yields in this cascade reaction can stem from several factors, from catalyst activity to reaction conditions.

  • Potential Causes:

    • Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture. Improper handling can lead to deactivation.

    • Suboptimal Base: The choice and amount of base are crucial for both the Sonogashira coupling and the subsequent cyclization.

    • Incorrect Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield.

    • Low Reaction Temperature or Time: The intramolecular cyclization step may require specific thermal conditions to proceed efficiently.

  • Troubleshooting & Optimization:

IssueRecommended Solution
Catalyst DeactivationUse fresh, high-purity catalysts. Handle catalysts under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal BaseDiisopropylamine is a commonly used base. Ensure it is freshly distilled. Other organic amines can be screened.
Inappropriate SolventDimethylformamide (DMF) is a common solvent for this reaction. If solubility is an issue, consider other polar aprotic solvents.
Insufficient Temperature/TimeHeat the reaction mixture to a suitable temperature (e.g., 70°C) and monitor progress by Thin-Layer Chromatography (TLC).

Q2: During the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, I am observing significant side product formation, including tarring and 1,4-diketones. How can I minimize these?

A2: The Pictet-Spengler reaction for this synthesis is sensitive to the acid catalyst and reaction conditions. Side product formation is a common challenge.

  • Potential Causes:

    • Harsh Acidic Conditions: Strong acids or high concentrations can lead to the decomposition of the furan ring, causing tarring and the formation of 1,4-diketone side products through acid-catalyzed hydrolysis.

    • Substrate Reactivity: Aldehydes with strong electron-withdrawing groups can disfavor the desired cyclization, leading to lower yields and more side products. Pyrrole-based aldehydes can be particularly problematic due to their acid sensitivity.

    • Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.

  • Troubleshooting & Optimization:

IssueRecommended Solution
Tarring/DecompositionUse a milder acid catalyst or a lower concentration. Hydrochloric acid (HCl) in a suitable solvent is often effective. Avoid overly harsh conditions.
1,4-Diketone FormationMinimize water in the reaction mixture. If this side product is observed, the reaction conditions may be too acidic or the reaction time too long.
Low Yield with EWG AldehydesBenzaldehydes with electron-donating groups tend to give higher yields. For substrates with electron-withdrawing groups, careful optimization of the acid catalyst and temperature is necessary.
Unreactive AldehydesAliphatic aldehydes may not be suitable for this reaction due to the instability of the resulting cation.

Q3: My purification of the crude Furo[3,2-c]pyridine product by column chromatography is proving difficult. What strategies can I employ for better separation?

A3: Purification of nitrogen-containing heterocyclic compounds like Furo[3,2-c]pyridines can be challenging due to their basicity.

  • Potential Causes:

    • Tailing on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.

    • Inappropriate Solvent System: An incorrect mobile phase will not provide adequate separation of the product from impurities.

    • Co-elution of Impurities: Side products with similar polarity to the desired compound can be difficult to separate.

  • Troubleshooting & Optimization:

IssueRecommended Solution
Tailing on Silica GelAdd a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction between the basic product and the acidic silica gel.
Poor SeparationSystematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using TLC to find the optimal mobile phase for separation.
Co-eluting ImpuritiesIf column chromatography is insufficient, consider alternative purification techniques such as recrystallization or preparative HPLC.
Sample LoadingFor better resolution, consider dry loading the crude product onto the column.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures to guide reaction optimization.

Table 1: Optimization of Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

EntrySolventTemperature (°C)Catalyst (equiv.)Time (h)Yield (%)
1CH₃CN50HCl (2.0)1.526
2CH₃CN82HCl (1.5)2429
3Toluene110HCl (1.0)225
4AcOHrtHCl (2.0)4847
5AcOH70HCl (2.0)3.533
6AcOH70HCl (2.5)6.538

Table 2: Purification Parameters for Furo[3,2-b]pyridin-3-ol by Column Chromatography

ParameterDescriptionTypical Value/Range
Stationary PhaseThe solid adsorbent used in the column.Silica gel (230-400 mesh)
Mobile PhaseThe solvent or solvent mixture that elutes the compound.Dichloromethane/Acetone or Ethyl Acetate/Hexane gradient
Elution ModeThe method of applying the mobile phase.Isocratic or Gradient Elution
Sample LoadingThe method of applying the crude sample to the column.Dry loading or direct

Technical Support Center: Troubleshooting Low Efficacy of Furo[3,2-c]pyridine Compounds In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of Furo[3,2-c]pyridine compounds observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My Furo[3,2-c]pyridine compound shows high potency in a biochemical kinase assay but low efficacy in a cell-based assay. What are the potential reasons for this discrepancy?

A1: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).

  • Compound Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.[1][2][3]

  • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than that typically used in biochemical assays, which can lead to competitive inhibition and reduced efficacy of ATP-competitive inhibitors.

Q2: I am observing high variability in my IC50 values for the same Furo[3,2-c]pyridine compound across different experiments. What could be the cause?

A2: High variability in IC50 values can stem from several experimental factors:

  • Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout.

  • Compound Solubility Issues: The compound may be precipitating out of solution at higher concentrations.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept consistent and ideally below 0.5% to avoid solvent-induced artifacts.[4]

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.

Q3: My Furo[3,2-c]pyridine compound is not showing a dose-dependent response in my cell viability assay. What should I check?

A3: A flat dose-response curve suggests several possibilities:

  • Compound Insolubility: The compound may have precipitated, leading to an inaccurate concentration range being tested. Visually inspect the wells for any precipitate.

  • Compound Inactivity: The compound may not be active against the chosen cell line or target.

  • Assay Insensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive assay or a different endpoint.

  • Incorrect Concentration Range: The tested concentration range might be too low to elicit a response.

Troubleshooting Guides

Issue 1: Low Potency in Cell-Based Assays Despite Good Biochemical Activity

This guide helps you systematically troubleshoot why your Furo[3,2-c]pyridine compound is not performing as expected in a cellular context.

Troubleshooting Workflow

start Low Cellular Potency solubility 1. Assess Compound Solubility start->solubility permeability 2. Evaluate Cell Permeability solubility->permeability Soluble end Identify Root Cause solubility->end Insoluble stability 3. Check Compound Stability permeability->stability Permeable permeability->end Impermeable target 4. Confirm Target Engagement stability->target Stable stability->end Unstable off_target 5. Investigate Off-Target Effects target->off_target No Engagement target->end Engaged off_target->end

Caption: Troubleshooting workflow for low cellular potency.

Step-by-Step Guide:

  • Assess Compound Solubility:

    • Question: Is the compound soluble in the cell culture medium at the tested concentrations?

    • Action: Visually inspect the compound in the medium under a microscope for precipitation. Perform a solubility assay if necessary.

    • Solution: If insoluble, consider using a different formulation, such as with a co-solvent or cyclodextrin, but be mindful of their potential effects on the cells.[4]

  • Evaluate Cell Permeability:

    • Question: Can the compound cross the cell membrane?

    • Action: Use a cell permeability assay (e.g., PAMPA) or LC-MS/MS to measure the intracellular concentration of the compound.

    • Solution: If permeability is low, medicinal chemistry efforts may be needed to modify the compound's physicochemical properties.

  • Check Compound Stability:

    • Question: Is the compound stable in the cell culture medium and inside the cells?

    • Action: Incubate the compound in the medium and with cell lysates over time and measure its concentration using HPLC or LC-MS/MS. A microsomal stability assay can also assess metabolic stability.

    • Solution: If the compound is unstable, this may indicate metabolic liabilities that need to be addressed through structural modifications.

  • Confirm Target Engagement in Cells:

    • Question: Is the compound binding to its intended target within the cell?

    • Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[5][6][7][8][9]

    • Solution: If there is no target engagement, it could be due to poor permeability or rapid efflux.

  • Investigate Off-Target Effects:

    • Question: Is the compound hitting other targets that may mask its intended effect?

    • Action: A kinome scan can reveal off-target kinase interactions.[10] Phenotypic screening in different cell lines can also provide clues.

    • Solution: Off-target effects may necessitate further medicinal chemistry optimization to improve selectivity.[1][2][3]

Issue 2: Inconsistent Western Blot Results for Signaling Pathway Analysis

This guide addresses common issues when using Western blotting to analyze the effect of Furo[3,2-c]pyridine compounds on signaling pathways.

Troubleshooting Workflow

start Inconsistent Western Blot sample_prep 1. Check Sample Preparation start->sample_prep sample_prep->start Error sds_page 2. Verify SDS-PAGE and Transfer sample_prep->sds_page OK sds_page->start Error antibody 3. Optimize Antibody Conditions sds_page->antibody OK antibody->start Error detection 4. Assess Detection Method antibody->detection OK detection->start Error end Consistent Results detection->end OK RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression

References

Technical Support Center: Enhancing the Solubility of Furo[3,2-c]pyridine-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Furo[3,2-c]pyridine-2-carboxylic acid during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound.[1][2] Like many carboxylic acid-containing compounds, it is predicted to have low aqueous solubility, especially at neutral or acidic pH.[3][4] This poor solubility can lead to several issues in biological assays, including precipitation of the compound, which results in inaccurate and unreliable data.[4] Achieving a sufficient concentration in aqueous buffers for biological testing is a common challenge.

Q2: What are the initial steps for dissolving this compound?

For initial stock solutions, using a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for a wide array of organic compounds.[4] It is advisable to prepare a high-concentration stock solution, for instance, 10-50 mM, in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a frequent problem when diluting a DMSO stock into an aqueous medium.[4] Here are several troubleshooting steps you can take:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%, as higher concentrations can be toxic to cells and affect assay results.[4]

  • Lower the final compound concentration: The observed precipitation may indicate that the desired final concentration exceeds the compound's solubility limit in the assay medium.

  • Use a multi-step dilution protocol: A gradual, serial dilution can prevent the compound from "crashing out" of the solution.[4]

  • Pre-warm the buffer: Using a pre-warmed buffer (e.g., to 37°C) can sometimes improve solubility.[4]

  • Employ solubilizing agents: If simple dilution is insufficient, consider incorporating co-solvents, surfactants, or cyclodextrins to enhance solubility.[4]

Q4: How does pH adjustment affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[5] Increasing the pH of the solution above the compound's pKa will ionize the carboxylic acid group, forming a carboxylate salt that is generally more water-soluble.[4][6] However, for cell-based assays, it is crucial to maintain the pH within a physiological range (typically 7.2-7.4) to ensure cell viability and the biological relevance of the results.[4]

Q5: What are co-solvents, and how can they be used?

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[7][8] Examples include ethanol, polyethylene glycol (PEG), and propylene glycol. It is important to test the tolerance of your specific assay system to the chosen co-solvent and its final concentration.

Q6: Can surfactants help in solubilizing this compound?

Yes, surfactants can be effective.[7] Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.[4] It is essential to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify that they do not interfere with the assay.

Q7: What are cyclodextrins, and how do they enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[4] They can form inclusion complexes by encapsulating the poorly soluble this compound, thereby increasing its aqueous solubility.[4][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is "crashing out" of solution.[4]1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration to <1%. 3. Use a pre-warmed buffer. 4. Employ a multi-step, serial dilution protocol. 5. Consider using a solubilizing agent like HP-β-CD or a low concentration of a non-ionic surfactant.
The media in the cell culture plate becomes cloudy over time. The compound is slowly precipitating out of the cell culture medium.1. The compound concentration may be too high for long-term stability in the medium. Try a lower concentration. 2. The presence of salts or proteins in the media could be affecting solubility. 3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound.
Crystals or amorphous precipitate are observed under the microscope in cell culture wells. The compound has precipitated in the wells.1. Confirm that the DMSO concentration is not causing cytotoxicity, which could lead to compound release and precipitation. 2. Test the solubility of the compound in the complete cell culture medium at the desired concentration before performing the full experiment.
Inconsistent assay results at the same nominal compound concentration. Incomplete dissolution or precipitation is leading to variations in the actual concentration of the dissolved compound.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Implement a robust solubility enhancement strategy to ensure the compound remains in solution.

Experimental Protocols

Protocol 1: Basic Solubilization using DMSO
  • Prepare a high-concentration stock solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to a final concentration of 10-50 mM. Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Dilution into aqueous buffer:

    • Warm the biological buffer or cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution in the pre-warmed buffer/medium to achieve the desired final concentration. .

    • Ensure the final DMSO concentration is below 1% (ideally <0.1%).[4]

Protocol 2: Solubility Enhancement using HP-β-CD
  • Prepare an HP-β-CD solution: Dissolve HP-β-CD in the aqueous assay buffer to a concentration of 0.5 - 5% (w/v).

  • Prepare the compound stock: Prepare a high-concentration stock of this compound in 100% DMSO.

  • Dilution: Serially dilute the DMSO stock directly into the HP-β-CD-containing buffer to the desired final concentration.

  • Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to facilitate the formation of the inclusion complex.

Data Presentation

Table 1: Common Solubilizing Agents and Their Typical Working Concentrations

Agent Type Typical Final Concentration Potential Issues
DMSO Co-solvent< 1%Can have biological effects on its own.[4]
Ethanol Co-solvent1-5%Can affect enzyme activity and cell viability.
HP-β-CD Cyclodextrin0.5 - 5% (w/v)Generally low toxicity; can sometimes interact with cell membranes.[4]
Tween® 80 Non-ionic surfactant0.01 - 0.1%Can form micelles to encapsulate the compound; may have off-target effects.[4]

Visualizations

experimental_workflow start Start: Dissolve this compound stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution dilution Dilute to Final Concentration in Aqueous Buffer stock_solution->dilution observation Observe for Precipitation dilution->observation no_precipitate No Precipitation: Proceed with Assay observation->no_precipitate No precipitate Precipitation Occurs observation->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot troubleshooting_workflow start Start: Precipitation Observed step1 Step 1: Lower Final Compound & DMSO Concentration start->step1 check1 Precipitation Still Occurs? step1->check1 step2 Step 2: Adjust pH (if assay permits) check1->step2 Yes end_success Success: Proceed with Assay check1->end_success No check2 Precipitation Still Occurs? step2->check2 step3 Step 3: Use Solubilizing Agents (Co-solvents, Surfactants, Cyclodextrins) check2->step3 Yes check2->end_success No check3 Precipitation Still Occurs? step3->check3 check3->end_success No end_fail Consider Alternative Formulation Strategies check3->end_fail Yes

References

Minimizing tar formation in Pictet-Spengler synthesis of furopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pictet-Spengler synthesis of furopyridines. Our focus is to address the common challenge of tar formation and other side reactions to improve reaction efficiency and product yield.

Troubleshooting Guide: Minimizing Tar Formation

Tar formation is a frequent issue in the Pictet-Spengler reaction, often arising from the decomposition of starting materials or products under acidic conditions, especially with sensitive heterocyclic systems like furans. Below are common problems and recommended solutions.

Problem Potential Cause Recommended Solution
Significant tarring and low yield of the desired furopyridine. Harsh reaction conditions (e.g., high temperature, strong acids).Employ milder reaction conditions. Consider using weaker acids like trifluoroacetic acid (TFA) instead of strong acids like HCl or H₂SO₄.[1] Reactions can sometimes proceed efficiently even at room temperature, albeit with longer reaction times.[2][3]
Decomposition of the furan ring. The furan ring is sensitive to strong acidic conditions, which can lead to acid-catalyzed hydrolysis and polymerization.A two-step procedure can be beneficial. First, form the imine under neutral or mildly acidic conditions, and then introduce a stronger acid for the cyclization step. A mixture of acetic acid and hydrochloric acid has been shown to be effective.[2][3]
Side reactions involving the aldehyde. Aldehydes with electron-withdrawing groups can be less reactive and may require more forcing conditions, leading to side reactions. Conversely, highly reactive aldehydes might undergo self-condensation or other undesired reactions.Optimize the stoichiometry of the reactants. Using a slight excess of the carbonyl compound can help ensure the complete consumption of the amine. For aldehydes with electron-withdrawing groups, a moderate increase in temperature might be necessary, but this should be monitored carefully.[2][3]
Formation of complex mixtures and purification difficulties. Inefficient cyclization or competing side reactions. The choice of solvent can significantly impact the reaction outcome.Screen different solvents. While protic solvents are traditionally used, aprotic solvents have been reported to give superior yields in some cases. For the synthesis of tetrahydrofuro[3,2-c]pyridines, acetonitrile for imine formation followed by a mixture of acetic and hydrochloric acid for cyclization has been successful.[4]
Substrate-specific issues. The electronic properties of both the furan-ethylamine and the aldehyde play a crucial role. Electron-donating groups on the furan ring generally facilitate the reaction, while electron-withdrawing groups on the aldehyde can hinder it.[2][3]For substrates that are prone to decomposition, consider using N-acyliminium ion chemistry. Acylating the imine intermediate generates a more powerful electrophile that can cyclize under milder conditions, potentially reducing tar formation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the Pictet-Spengler synthesis of furopyridines?

A1: Traditionally, the Pictet-Spengler reaction is carried out with an acid catalyst in a protic solvent with heating.[6] For the synthesis of tetrahydrofuro[3,2-c]pyridines, a successful approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde in acetonitrile, followed by acid-catalyzed cyclization using a mixture of glacial acetic acid and concentrated hydrochloric acid at elevated temperatures (e.g., 70 °C).[2][3][4]

Q2: How does the choice of acid catalyst affect tar formation?

A2: Strong acids like concentrated HCl or H₂SO₄, especially at high temperatures, can promote the degradation of acid-sensitive substrates like furans, leading to significant tar formation.[1][5] Milder acids such as trifluoroacetic acid (TFA) or even phosphate buffers have been used to improve yields and reduce byproducts in related Pictet-Spengler reactions.[7] The combination of acetic acid and HCl provides a balance for the synthesis of certain furopyridines, enabling the reaction to proceed without excessive degradation.[2][3]

Q3: Can the solvent choice help in minimizing tar formation?

A3: Yes, the solvent can play a critical role. While protic solvents are common, aprotic solvents have been shown to provide superior yields in some instances.[6] For furopyridine synthesis, using a solvent like acetonitrile for the initial imine formation before introducing the acid for cyclization can be an effective strategy to control the reaction and minimize side products.[4] Solvents like toluene and 1,4-dioxane have been reported to be inefficient for certain furopyridine syntheses.[2][3]

Q4: How do substituents on the starting materials influence the reaction?

A4: Substituents have a significant impact. Electron-donating groups on the furan ring enhance its nucleophilicity, facilitating the cyclization and often leading to higher yields under milder conditions.[8] Conversely, aldehydes bearing strong electron-withdrawing groups can result in lower yields or require more forcing conditions, which may increase the likelihood of tar formation.[2][3]

Q5: Are there alternative methods to the classical Pictet-Spengler reaction to avoid harsh conditions?

A5: Yes, the N-acyliminium ion variant of the Pictet-Spengler reaction is a powerful alternative. By acylating the imine intermediate, a highly electrophilic N-acyliminium ion is formed, which can undergo cyclization under much milder conditions. This approach can be particularly useful for less reactive aromatic systems or to avoid the harsh conditions that lead to tar formation.[6][5]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines

This protocol is adapted from a successful synthesis of a range of 4-substituted tetrahydrofuro[3,2-c]pyridines.[2][4]

Step 1: Imine Formation

  • To a solution of the desired aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).

  • Heat the reaction mixture at 82 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the formation of the imine is complete, concentrate the mixture to dryness under reduced pressure.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the crude imine from Step 1 in glacial acetic acid (750 µL).

  • To this solution, add concentrated hydrochloric acid (500 µL) portionwise.

  • Stir the reaction mixture at 70 °C for 3.5 to 5 hours, monitoring by TLC.

  • After completion, carefully add a saturated aqueous solution of NaOH to neutralize the acid and stir the mixture.

  • The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Tar Formation

G start Problem: Excessive Tar Formation check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions too harsh? (High Temp, Strong Acid) check_conditions->harsh_conditions milden_conditions Action: Milder Conditions - Lower temperature - Weaker acid (e.g., TFA) - Shorter reaction time harsh_conditions->milden_conditions Yes check_substrate Review Substrates harsh_conditions->check_substrate No end Improved Yield, Reduced Tar milden_conditions->end sensitive_substrate Is the furan or aldehyde particularly sensitive? check_substrate->sensitive_substrate two_step Action: Two-Step Protocol 1. Form imine (neutral) 2. Add acid for cyclization sensitive_substrate->two_step Yes acyliminium Action: Consider N-Acyliminium Variant for Milder Cyclization sensitive_substrate->acyliminium Alternatively check_solvent Review Solvent sensitive_substrate->check_solvent No two_step->end acyliminium->end solvent_issue Is the solvent optimal? check_solvent->solvent_issue change_solvent Action: Screen Solvents - Try aprotic solvents (e.g., Acetonitrile for imine formation) solvent_issue->change_solvent No solvent_issue->end Yes change_solvent->end

Caption: A troubleshooting workflow for minimizing tar formation.

Pictet-Spengler Reaction Pathway for Furopyridine Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products furan_amine Furan-ethylamine imine Imine furan_amine->imine aldehyde Aldehyde aldehyde->imine iminium Iminium Ion imine->iminium + H+ spiro Spirocyclic Intermediate iminium->spiro Cyclization tar Tar/Byproducts iminium->tar Decomposition (Harsh Conditions) furopyridine Furopyridine spiro->furopyridine - H+ furopyridine->tar Decomposition (Harsh Conditions)

Caption: Reaction pathway for furopyridine synthesis via Pictet-Spengler.

References

Technical Support Center: Purifying Furo[3,2-c]pyridine Analogs by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Furo[3,2-c]pyridine analogs using column chromatography. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of Furo[3,2-c]pyridine analogs, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation of Product from Impurities - Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the compound of interest. - Incorrect Stationary Phase: Standard silica gel may not be suitable for separating compounds with very similar polarities.- Optimize Mobile Phase: Develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. - Alternative Stationary Phases: Consider using alumina (neutral or basic) or functionalized silica gels such as amino- or cyano-bonded phases for difficult separations.[1]
Peak Tailing or Streaking - Interaction with Acidic Silica: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing.[2] - Column Overload: Loading too much sample onto the column can lead to broad, tailing peaks.- Use a Basic Additive: Add a small percentage of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.[1] - Deactivate Silica Gel: Before packing, treat the silica gel with a solution of the eluent containing the basic additive. - Reduce Sample Load: A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.
Low or No Recovery of the Compound - Compound Instability on Silica: Some Furo[3,2-c]pyridine analogs may be sensitive to the acidic nature of silica gel and can decompose on the column.[1] - Compound is too Polar: The compound may be irreversibly adsorbed onto the stationary phase if the mobile phase is not polar enough to elute it.- Test Compound Stability: Before performing a column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate instability. - Use a Deactivated or Alternative Stationary Phase: Employ silica gel deactivated with a base or switch to a less acidic stationary phase like alumina. - Increase Mobile Phase Polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane.
Product Elutes with the Solvent Front - Mobile Phase is too Polar: The initial solvent system is too strong, causing all compounds to elute quickly without separation.- Start with a Less Polar Mobile Phase: Based on TLC analysis, begin the elution with a solvent system that gives the product an Rf value close to 0.1.
Cracked or Channeled Column Bed - Improper Packing: Air bubbles or non-uniform packing of the silica gel can create channels, leading to poor separation.- Proper Packing Technique: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column carefully. Gently tap the column to ensure even packing and to remove any trapped air.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying Furo[3,2-c]pyridine analogs?

A1: Standard silica gel (230-400 mesh) is the most common and versatile stationary phase for the purification of many organic compounds, including Furo[3,2-c]pyridine analogs.[3] However, due to the basic nature of the pyridine ring, which can lead to peak tailing on acidic silica, alternative stationary phases may be beneficial. These include neutral or basic alumina, or functionalized silica like amino-propylated silica.[1]

Q2: How do I choose the right mobile phase for my separation?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).[3] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant polarity) elution.

Q3: Should I use "dry loading" or "wet loading" to apply my sample to the column?

A3: Dry loading is often the recommended method, especially if your crude product has poor solubility in the initial, low-polarity mobile phase.[3] In this technique, the crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the column. This method generally leads to better resolution and sharper bands. Wet loading, where the sample is dissolved in a minimal amount of the initial mobile phase and directly applied to the column, can be faster but may lead to band broadening if not performed carefully.

Q4: What is the purpose of adding triethylamine to the mobile phase?

A4: The addition of a small amount of a basic modifier like triethylamine (0.1-1%) helps to suppress the interaction between the basic nitrogen atom of the Furo[3,2-c]pyridine ring and the acidic silanol groups on the surface of the silica gel.[1] This minimizes peak tailing and often results in sharper peaks and improved separation.

Q5: How can I monitor the progress of my column chromatography?

A5: The separation can be monitored by collecting fractions of the eluent and analyzing them by TLC.[3] By spotting the collected fractions on a TLC plate, you can identify which fractions contain your desired compound and assess its purity. Once the pure fractions are identified, they can be combined and the solvent evaporated to yield the purified product.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Furo[3,2-c]pyridine Analogs
ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Most common choice.
Alumina (Neutral or Basic)Good alternative for acid-sensitive compounds.
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1Higher ratios are used for more difficult separations.
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate gradientA common and effective solvent system.
Dichloromethane/Methanol gradientUsed for more polar compounds.
Mobile Phase Additive Triethylamine (0.1 - 1% v/v)To reduce peak tailing of basic compounds.
Elution Mode Gradient ElutionGenerally provides better separation than isocratic elution.
Sample Loading Dry LoadingRecommended for better resolution.
Table 2: Example Solvent Gradients
StepHexane (%)Ethyl Acetate (%)Methanol (%)Dichloromethane (%)Purpose
195500Elute non-polar impurities.
2802000Gradually increase polarity.
3505000Elute compound of interest.
4010000Elute more polar impurities.
1000100Elute non-polar impurities.
200298Gradually increase polarity.
300595Elute polar compound of interest.
4001090Elute very polar impurities.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin protective layer of sand on top of the silica gel.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude Furo[3,2-c]pyridine analog in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the initial mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent according to the pre-determined gradient profile.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to determine which ones contain the pure product.

    • Visualize the TLC spots using a UV lamp or an appropriate staining agent.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Furo[3,2-c]pyridine analog.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Analysis prep_column Prepare Column elution Elution (Gradient) prep_column->elution prep_sample Prepare Sample (Dry Loading) prep_sample->elution monitoring Monitor Fractions (TLC) elution->monitoring combine_fractions Combine Pure Fractions monitoring->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation analysis Purity & Identity Confirmation evaporation->analysis

Caption: General workflow for the purification of Furo[3,2-c]pyridine analogs.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Peak Tailing? cause1 Inappropriate Mobile Phase start->cause1 Yes cause2 Acidic Silica Interaction start->cause2 Yes cause3 Column Overload start->cause3 Yes solution1 Optimize Eluent via TLC cause1->solution1 solution2 Add Triethylamine (0.1-1%) cause2->solution2 solution3 Use Alumina or Amino-Silica cause2->solution3 solution4 Reduce Sample Load cause3->solution4

Caption: Troubleshooting logic for common column chromatography issues.

References

Addressing stability issues of Furo[3,2-c]pyridine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of Furo[3,2-c]pyridine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, the following recommendations are based on the general properties of related heterocyclic carboxylic acids and established principles of stability testing. It is crucial to perform specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: For initial studies, it is recommended to prepare a stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Carboxylic acids can sometimes show better solubility in these polar aprotic solvents. For aqueous buffers, solubility is expected to be pH-dependent.[1] It is advisable to start with a small amount to test solubility before preparing a large batch.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: Stock solutions in anhydrous DMSO or DMF should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, as furopyridine structures can be light-sensitive. Aqueous solutions are generally less stable and should be freshly prepared whenever possible.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways have not been documented for this exact molecule, related furopyridine compounds can be unstable under strong acidic conditions.[2] Potential degradation pathways for this compound could include:

  • Hydrolysis: The furan ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Decarboxylation: Loss of the carboxylic acid group can occur, especially at elevated temperatures.

  • Oxidation: The electron-rich furan and pyridine rings may be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

Q4: How can I assess the stability of this compound under my experimental conditions?

A4: A forced degradation study is the most effective way to determine the stability of the compound in your specific experimental setup. This involves subjecting the compound to a variety of stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my this compound solution over time.

  • Question: What is the solvent and pH of your solution?

    • Answer: Furopyridines can be unstable in strong acids.[2] If you are using an acidic aqueous buffer, consider increasing the pH to a neutral or slightly basic range, if compatible with your experiment. For many carboxylic acids, solubility and stability can be pH-dependent.[1]

  • Question: How are you storing your solutions?

    • Answer: Ensure your solutions are protected from light and stored at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

  • Question: Have you considered the possibility of adsorption to container surfaces?

    • Answer: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. Consider using glass or low-adsorption polypropylene containers.

Issue: I see the appearance of new peaks in my chromatogram when analyzing my this compound solution.

  • Question: What are the conditions to which your solution has been exposed?

    • Answer: The appearance of new peaks likely indicates degradation. Correlate the appearance of these peaks with specific conditions (e.g., exposure to acid, base, light, or heat) to identify the potential cause of degradation. A forced degradation study can help systematically identify and characterize these degradants.

  • Question: Is your analytical method capable of separating the parent compound from its degradation products?

    • Answer: It is crucial to use a validated, stability-indicating analytical method. This ensures that any degradation products are chromatographically resolved from the active pharmaceutical ingredient (API).

Data Presentation

Table 1: General Solubility of Structurally Related Carboxylic Acids

CompoundSolventSolubilityNotes
2-Furoic AcidWaterSolubleSolubility is pH-dependent and increases with temperature.[1]
MethanolSoluble
EthanolSoluble
AcetoneSoluble
3-Furoic AcidWater64 mg/mL

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan the UV spectrum of the compound to determine the optimal wavelength for detection (e.g., start with 254 nm).

    • Injection Volume: 10 µL.

  • Method Validation: Once initial separation is achieved, the method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves analyzing the samples from the forced degradation study to demonstrate that all degradation products are resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Option 2) prep_stock->photo Expose to Stress sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Experimental Workflow for a Forced Degradation Study.

hypothetical_degradation_pathway cluster_degradation Potential Degradation Products parent This compound decarboxylated Decarboxylated Product parent->decarboxylated Heat (Δ) hydrolyzed Ring-Opened Hydrolysis Product parent->hydrolyzed Acid (H+) / Base (OH-) oxidized Oxidized Product (e.g., N-oxide) parent->oxidized [O]

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Optimizing Sonogashira Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the Sonogashira coupling of pyridine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a catalyst system for the Sonogashira coupling of pyridine derivatives?

A1: The choice of catalyst system is paramount for a successful Sonogashira coupling with pyridine substrates. Key considerations include:

  • Palladium Precatalyst: The oxidative addition of the pyridine halide to the palladium(0) species is often the rate-limiting step.[1] The choice of palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is crucial.[2] For less reactive pyridine chlorides, more active catalysts may be required.[3]

  • Copper Co-catalyst: In the classic Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[1][4] However, copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[2][5]

  • Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃), are common.[6] Bulky and electron-rich ligands can improve the efficiency of the coupling, especially for challenging substrates.[7] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[7]

  • Copper-Free Systems: To avoid homocoupling side products, copper-free Sonogashira protocols have been developed.[4][8] These systems often require specific ligands or different reaction conditions to proceed efficiently.[2]

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) as a byproduct. How can I minimize this?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[5] Here are several strategies to mitigate this issue:

  • Strictly Anaerobic Conditions: The presence of oxygen is a primary driver of oxidative homocoupling.[2][9] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing all solvents and reagents.[3][8]

  • Reduce Copper Catalyst Concentration: An excess of the copper co-catalyst can promote homocoupling.[2] Reducing the amount of copper(I) iodide may help.

  • Consider a Copper-Free Protocol: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira reaction.[2][5]

  • Controlled Alkyne Addition: Slowly adding the alkyne to the reaction mixture can favor the desired cross-coupling over homocoupling.[3]

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to drastically diminish the formation of homocoupling byproducts.[9][10]

Q3: My reaction is sluggish or gives a low yield. What are the common causes and how can I troubleshoot this?

A3: Low reactivity in the Sonogashira coupling of pyridines can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reactivity of the Pyridine Halide: The reactivity of the halide follows the trend: I > OTf > Br > Cl.[8] Couplings with pyridine iodides often proceed at room temperature, whereas bromides may require heating, and chlorides are generally the least reactive and necessitate more specialized catalytic systems.[1][11]

  • Catalyst Activity and Loading: Ensure your palladium catalyst is active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[2][12] Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[2]

  • Reaction Temperature: For less reactive halides like bromides and chlorides, increasing the reaction temperature is often necessary to overcome the activation energy for oxidative addition.[2][11]

  • Solvent and Base: The choice of solvent and base is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the hydrogen halide formed.[1][2] The solvent should be anhydrous and deoxygenated; common choices include THF, DMF, and toluene.[2]

  • Ligand Selection: The ligand can significantly impact catalyst stability and activity. For challenging substrates, consider screening different phosphine or NHC ligands.[7][13]

Q4: Can I perform a Sonogashira coupling on a pyridine ring with sensitive functional groups?

A4: A significant advantage of the Sonogashira coupling is its tolerance to a wide range of functional groups.[2] The reaction is typically carried out under mild conditions, which helps to preserve sensitive functionalities.[1] However, it is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate. The reaction has been shown to tolerate free alcohols and amines.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive catalyst.[8]2. Low reactivity of the pyridine halide (e.g., chloride).[8]3. Insufficient reaction temperature.[2][11]4. Poor quality of reagents (e.g., degraded CuI, wet solvent).[8]5. Inappropriate ligand.[8]1. Use a fresh, active palladium catalyst.[8]2. For bromides and chlorides, use a more active catalyst system or higher temperatures.[11]3. Increase the reaction temperature, especially for less reactive halides.[2]4. Use fresh, high-purity reagents and anhydrous, deoxygenated solvents.[8]5. Screen different ligands to find one that is optimal for your substrate.[7]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[2][9]2. High concentration of copper co-catalyst.[2]3. Inherently high reactivity of the terminal alkyne towards homocoupling.1. Ensure strictly anaerobic conditions through proper degassing techniques.[3][8]2. Reduce the amount of CuI used or switch to a copper-free protocol.[2]3. Add the alkyne slowly to the reaction mixture.[3] Consider using a protecting group on the alkyne.
Formation of Palladium Black (Catalyst Decomposition) 1. Impurities in reagents or solvent.[2]2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[2][12]3. High reaction temperature.1. Use high-purity, anhydrous, and deoxygenated reagents and solvents.[8]2. Consider switching to a different solvent system, such as using the amine base as the solvent.[2]3. Optimize the reaction temperature; avoid excessive heating.
Starting Material Remains Unchanged 1. Insufficient catalyst loading.[2]2. Reaction time is too short.[2]3. Low reaction temperature for the given halide.[2]1. Increase the catalyst loading.[2]2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.[2]3. Increase the reaction temperature.[2]

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data on the performance of different catalyst systems for the Sonogashira coupling of various pyridine derivatives.

Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [6]

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
2Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
3PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100385
4Pd(PPh₃)₄ (2.5)-CuI (5)Et₃NDMF100388

Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), base (1 mL), solvent (2 mL).

Table 2: Copper-Free Sonogashira Coupling of Halogenated Pyridines

EntryPyridine HalideAlkynePalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylacetylenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10085
23-Iodopyridine1-OctynePd(PPh₃)₄ (5)-Et₃NTHF6590
34-ChloropyridineTrimethylsilylacetylenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane12075

Note: Data in Table 2 is representative and compiled from typical conditions reported in the literature for copper-free Sonogashira reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines [6]

  • To a dry 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-amino-3-alkynylpyridine.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [15]

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine halide (1.0 eq), the palladium catalyst, and the ligand.

  • Add the anhydrous and deoxygenated solvent, followed by the base.

  • Add the terminal alkyne (1.1 - 1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Py-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl-Pd(II)\nComplex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Alkynyl-Pd(II)\nComplex->Reductive\nElimination Product R-C≡C-Py Reductive\nElimination->Product Product->Pd(0)L2 CuX CuX π-Alkyne\nComplex π-Alkyne Complex CuX->π-Alkyne\nComplex R-C≡C-H Cu-Acetylide R-C≡C-Cu π-Alkyne\nComplex->Cu-Acetylide Base Cu-Acetylide->Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_halide Pyridine Halide? start->check_halide iodide_bromide Iodide or Bromide check_halide->iodide_bromide I / Br chloride Chloride check_halide->chloride Cl check_catalyst Catalyst Active? iodide_bromide->check_catalyst increase_temp Increase Temperature chloride->increase_temp increase_temp->check_catalyst yes_active Yes check_catalyst->yes_active no_inactive No (Pd Black) check_catalyst->no_inactive increase_loading Increase Catalyst Loading yes_active->increase_loading replace_catalyst Replace Catalyst & Use Fresh Reagents no_inactive->replace_catalyst optimize Optimized Reaction replace_catalyst->optimize check_ligand Screen Ligands increase_loading->check_ligand check_ligand->optimize

Caption: Decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Regioselective Synthesis of Furo[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of Furo[3,2-c]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the synthesis of the Furo[3,2-c]pyridine core?

A1: The construction of the Furo[3,2-c]pyridine skeleton is most commonly achieved through a cascade reaction involving a Sonogashira cross-coupling followed by an intramolecular cyclization.[1][2] This versatile method typically utilizes a substituted iodopyridine and a terminal alkyne as key building blocks. The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3][4]

Q2: How can I control the regioselectivity to favor the Furo[3,2-c]pyridine isomer over other isomers like Furo[2,3-c]pyridine?

A2: Achieving high regioselectivity is a critical challenge in the synthesis of Furo[3,2-c]pyridines. The outcome of the reaction is influenced by several factors, including the substitution pattern of the starting pyridine, the choice of catalyst and ligands, and the reaction conditions. For instance, starting with a 4-hydroxy-3-iodopyridine derivative is a common strategy to direct the cyclization to form the Furo[3,2-c]pyridine isomer. The electronic properties and steric hindrance of the substituents on both the pyridine and alkyne play a significant role in directing the regiochemical outcome.

Q3: What are the key parameters to control during the Sonogashira coupling and cyclization cascade reaction?

A3: The success of this cascade reaction is highly dependent on several critical parameters:

  • Catalyst System: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands is crucial. Ligand properties, both steric and electronic, can influence the regioselectivity of the coupling and the efficiency of the cyclization.

  • Reaction Temperature: Temperature control is vital. While the Sonogashira coupling can often proceed at room temperature, the subsequent cyclization may require heating to overcome the activation energy barrier.[1] However, excessively high temperatures can lead to side reactions and decomposition.

  • Choice of Base: An appropriate base (e.g., triethylamine, diisopropylamine) is necessary to facilitate both the Sonogashira coupling and the deprotonation step required for the intramolecular cyclization.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction rate and yield.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Furo[3,2-c]pyridine Product
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation.[5] - Consider using a pre-catalyst that is more stable and forms the active catalytic species in situ.[5] - Verify the purity of the copper(I) co-catalyst, as impurities can poison the catalyst.
Poor Quality Starting Materials - Confirm the purity of the iodopyridine and terminal alkyne using analytical techniques such as NMR or GC-MS. - Ensure all solvents and reagents are anhydrous, as water can quench sensitive intermediates and deactivate the catalyst.[5]
Suboptimal Reaction Conditions - Optimize the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature for both the coupling and cyclization steps. - Screen different bases and solvents to improve the reaction efficiency.
Issue 2: Poor Regioselectivity Resulting in a Mixture of Isomers
Possible Cause Troubleshooting Steps
Incorrect Starting Material Substitution - The substitution pattern on the pyridine ring is a primary determinant of regioselectivity. Ensure you are using a precursor that sterically and electronically favors the formation of the Furo[3,2-c]pyridine isomer, such as a 4-hydroxypyridine derivative.
Ligand Effects - The choice of phosphine ligand on the palladium catalyst can significantly influence the regioselectivity.[1] Experiment with a variety of ligands with different steric and electronic properties to tune the selectivity.
Reaction Temperature - Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of the desired isomer.[5]
Issue 3: Incomplete Intramolecular Cyclization
Possible Cause Troubleshooting Steps
Insufficient Base Strength or Amount - The cyclization step often requires a strong enough base to deprotonate the nucleophile (e.g., a hydroxyl group) for the intramolecular attack on the alkyne. Consider using a stronger base or increasing the stoichiometry of the current base.
Steric Hindrance - Bulky substituents on the pyridine ring or the alkyne can hinder the cyclization. Higher reaction temperatures or longer reaction times may be necessary to overcome this steric hindrance.
Electronic Effects - Electron-withdrawing groups on the pyridine ring can disfavor the cyclization. Modifying the electronic nature of the substituents may be necessary.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Furo[3,2-c]pyridines via Sonogashira Coupling and Cyclization Cascade

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-hydroxy-3-iodopyridine derivative (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) iodide (CuI, 0.05 eq.).

  • Addition of Solvent and Base: Add anhydrous and degassed solvent (e.g., DMF or THF) to the flask, followed by the addition of an anhydrous and degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of Furo[3,2-c]pyridine derivatives under different conditions. Please note that yields are highly substrate-dependent and the following data should be used as a general reference.

Starting PyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%) of Furo[3,2-c]pyridineReference
4-Hydroxy-3-iodopyridinePhenylacetylenePd(OAc)₂/PPh₃/CuIiPr₂NHDMF70Good[6]
4-Hydroxy-3-iodopyridinePropargyl alcoholPdCl₂(PPh₃)₂/CuIEt₃NTHFRT to 60Moderate to Good[3]
3-Iodo-4-chloropyridineTerminal AlkynePd(PPh₃)₄/CuIEt₃NDioxane100Varies[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask under Inert Atmosphere reagents Add: - 4-Hydroxy-3-iodopyridine - Palladium Catalyst - Copper(I) Iodide start->reagents solvent_base Add Anhydrous: - Solvent (e.g., DMF) - Base (e.g., Et3N) reagents->solvent_base alkyne Add Terminal Alkyne (dropwise) solvent_base->alkyne stir Stir at Optimized Temperature alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench with sat. aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated Furo[3,2-c]pyridine purify->product

Caption: General experimental workflow for the synthesis of Furo[3,2-c]pyridines.

regioselectivity_factors center Regioselectivity (Furo[3,2-c] vs. other isomers) substituents Starting Material Substitution Pattern substituents->center sterics Steric Hindrance substituents->sterics electronics Electronic Effects substituents->electronics catalyst Catalyst System (Pd Source & Ligands) catalyst->center conditions Reaction Conditions (Temperature, Solvent, Base) conditions->center

Caption: Key factors influencing the regioselective synthesis of Furo[3,2-c]pyridines.

troubleshooting_flowchart start Problem Encountered in Synthesis q1 Low or No Yield? start->q1 q2 Poor Regioselectivity? q1->q2 No a1 Check Catalyst Activity Verify Starting Material Purity Optimize Reaction Conditions q1->a1 Yes q3 Incomplete Cyclization? q2->q3 No a2 Verify Pyridine Substitution Screen Different Ligands Adjust Reaction Temperature q2->a2 Yes a3 Increase Base Strength/Amount Increase Temperature/Time Modify Substituent Electronics q3->a3 Yes end Problem Resolved q3->end No a1->end a2->end a3->end

Caption: Troubleshooting flowchart for Furo[3,2-c]pyridine synthesis.

References

Validation & Comparative

A Comparative Analysis of Furo[3,2-c]pyridine and Furo[3,2-b]pyridine Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. Fused heterocyclic ring systems serve as privileged scaffolds in this endeavor due to their ability to form specific, high-affinity interactions with the ATP-binding pocket of kinases. Among these, the furopyridine isomers, Furo[3,2-c]pyridine and Furo[3,2-b]pyridine, have garnered significant attention.

This guide provides a comparative analysis of these two scaffolds based on currently available experimental data. While both show promise, the research landscape reveals a significant disparity in their current stages of development. The Furo[3,2-b]pyridine core is present in several well-characterized, potent, and selective kinase inhibitors. In contrast, the Furo[3,2-c]pyridine scaffold is an emerging area of interest, with current data primarily focused on its anticancer effects at the cellular level rather than on specific kinase inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for representative compounds from both scaffolds. This data highlights the different focus of research for each isomeric system: direct kinase inhibition for Furo[3,2-b]pyridines and cellular cytotoxicity for Furo[3,2-c]pyridines.

Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference(s)
MU1210 CLK18[1]
CLK220[1]
CLK412[1]
3,5-disubstituted Furo[3,2-b]pyridine Analogs CLK1150[2]
CLK235[2]
CLK480[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Anticancer Activity of Furo[3,2-c]pyridine Derivatives

Compound IDCancer Cell LineCell Line OriginIC₅₀ (µg/mL)Reference(s)
4c KYSE70Esophageal Squamous Cell Carcinoma0.888 (24h), 0.655 (48h)[3]
4c KYSE150Esophageal Squamous Cell Carcinoma>20.00 (99% inhibition at 20 µg/mL)[3]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Signaling Pathways and Experimental Workflow

Visualizing the biological context and the process of inhibitor evaluation is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by these compounds and a general workflow for their discovery and characterization.

G cluster_workflow Drug Discovery Workflow Synthesis Scaffold Synthesis (e.g., Sonogashira Coupling, Intramolecular Cyclization) Screening Biological Screening (Kinase Assays, Cell Viability) Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

General workflow for kinase inhibitor discovery.
Furo[3,2-b]pyridine Target Pathway: CLK and Splicing Regulation

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs).[4][5] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of this process is implicated in various cancers.

G CLK CLK1/2/4 SR SR Proteins (Serine/Arginine-rich) CLK->SR P Spliceosome Spliceosome Assembly SR->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Protein Oncogenic Protein Isoforms mRNA->Protein Furo_b Furo[3,2-b]pyridine Inhibitors (e.g., MU1210) Furo_b->CLK

CLK signaling pathway and inhibition by Furo[3,2-b]pyridines.
Potential Furo[3,2-c]pyridine Target Pathways

While specific kinase targets for the Furo[3,2-c]pyridine scaffold are not yet well-defined, its derivatives are being investigated for their potential to modulate critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[2]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Furo_c Potential Inhibition by Furo[3,2-c]pyridines Furo_c->PI3K

The PI3K/Akt/mTOR signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT P STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Furo_c Potential Inhibition by Furo[3,2-c]pyridines Furo_c->JAK

The JAK/STAT signaling pathway.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation and comparison of chemical probes. Below are representative protocols for the synthesis and biological evaluation of furopyridine derivatives.

General Synthesis of the Furopyridine Core

A prevalent and efficient method for constructing both Furo[3,2-b]pyridine and Furo[3,2-c]pyridine skeletons involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[2]

  • Reaction Setup: To a solution of an appropriate hydroxy-iodopyridine in a suitable solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).

  • Coupling and Cyclization: Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired furopyridine derivative.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted for evaluating the inhibitory activity of compounds against purified kinases, such as CLKs.[2]

  • Reaction Preparation: Prepare a reaction buffer containing the target kinase enzyme (e.g., CLK1) and its specific substrate.

  • Compound Addition: Add the test furopyridine compound at various concentrations to the wells of a 96-well plate containing the kinase/substrate mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the ADP-Glo™ Kinase Assay reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (MTT) Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells (e.g., KYSE70) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Dissolve the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.

Comparative Conclusion and Future Directions

The comparative analysis of Furo[3,2-c]pyridine and Furo[3,2-b]pyridine scaffolds reveals two distinct stories in the pursuit of kinase inhibitors.

The Furo[3,2-b]pyridine scaffold is a well-established and privileged core for developing potent and highly selective kinase inhibitors.[4][5] The extensive research, particularly on CLK inhibitors, provides a solid foundation of quantitative data, structure-activity relationships, and mechanistic understanding.[1][2] This makes it an attractive starting point for further optimization and development of clinical candidates targeting specific kinases.

The Furo[3,2-c]pyridine scaffold, while structurally similar, is at a much earlier stage of exploration. Current research demonstrates its potential as an anticancer agent through cellular cytotoxicity, and it is hypothesized to act via inhibition of key pathways like PI3K/Akt/mTOR and JAK/STAT.[2] However, a critical gap exists in the identification and characterization of its direct molecular targets. One specific derivative, Furo[3,2-c]pyridine-4-carbonitrile, remains an uncharacterized entity, highlighting the nascent stage of research for this class.[6]

For researchers, scientists, and drug development professionals, the Furo[3,2-b]pyridine scaffold offers a validated platform for targeted inhibitor design. The Furo[3,2-c]pyridine scaffold represents a more exploratory but potentially rewarding area. Future research should prioritize target deconvolution studies to identify the specific kinases inhibited by Furo[3,2-c]pyridine derivatives. Elucidating these targets will be crucial to enable the kind of rational, structure-based drug design that has proven so successful for its Furo[3,2-b]pyridine counterpart.

References

Validating the Anticancer Activity of Furo[3,2-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer activity of Furo[3,2-c]pyridine-2-carboxylic acid derivatives and related compounds. Through a detailed comparison with established anticancer agents, supported by experimental data and protocols, this document aims to validate their potential as therapeutic candidates.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Furo[3,2-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] This guide synthesizes preclinical data to offer an objective comparison of their performance against other alternatives, providing researchers with a critical overview of their therapeutic potential. The dysregulation of signaling pathways such as PI3K/Akt/mTOR is a hallmark of many cancers, and targeting these pathways is a key strategy in drug development.[1][3]

Comparative Anticancer Activity

The in vitro cytotoxic activity of Furo[3,2-c]pyridine derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below in comparison to the standard chemotherapeutic agent, Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Furopyridine Derivatives Compared to Doxorubicin

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Furo[2,3-b]pyridine Derivative 14 0.93---[4]
Furo[2,3-d]pyrimidine Chalcone 5d -1.39 (Resistant)--[5]
Furo[2,3-d]pyrimidine Chalcone 5e -0.51 (Resistant)--[5]
Furopyridone Derivative 4c ----[2]
Doxorubicin 40.064.824.758.1[4][6]

Note: The specific this compound derivative data is limited in publicly available literature, hence data from closely related and structurally similar furopyridine derivatives is presented. The IC50 values for Furopyridone Derivative 4c were reported in µg/mL (0.888 µg/mL for KYSE70 at 24h and 0.655 µg/mL for KYSE150 at 48h) and are not directly comparable in this table without molecular weight information.

Table 2: Anticancer Activity of Other Related Pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridine-urea 8e MCF-7 (Breast)0.22[7]
Pyridine-urea 8n MCF-7 (Breast)1.88[7]
Furo[2,3-d]pyrimidine 10b HS 578T (Breast)1.51[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of anticancer activity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Furo[3,2-c]pyridine Derivatives incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Measure Absorbance (570nm) add_solubilization->read_absorbance

MTT Assay Experimental Workflow

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[14][15][16][17]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15-20 min (Dark) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Furopyridine Furo[3,2-c]pyridine Derivatives Furopyridine->PI3K Inhibition Furopyridine->Akt Inhibition

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Furo[3,2-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives being investigated as potent kinase inhibitors. However, a comprehensive public dataset on the cross-reactivity profiling of this specific isomer is limited. This guide provides a comparative analysis based on available data for Furo[3,2-c]pyridine and its closely related isomers, Furo[3,2-b]pyridine and Furo[2,3-b]pyridine, to offer insights into their potential selectivity and to outline the necessary experimental frameworks for their characterization.

Performance Comparison of Furopyridine-Based Kinase Inhibitors

While specific cross-reactivity data for Furo[3,2-c]pyridine inhibitors across the kinome is not widely available, inhibitory activity against specific kinases has been reported for various furopyridine isomers. This section summarizes the available quantitative data to provide a comparative overview.

Furo[3,2-c]pyridine Derivatives

Initial investigations suggest that Furo[3,2-c]pyridine derivatives hold potential as inhibitors of key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] However, specific IC50 values from broad panel screens are not yet publicly documented.

Furo[3,2-b]pyridine Derivatives

The Furo[3,2-b]pyridine scaffold is more extensively characterized, with derivatives showing potent and selective inhibition of Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk).[2]

Table 1: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives Against Cancer-Associated Kinases

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 CLK18[2]
CLK220[2]
CLK412[2]
Alternative CLK Inhibitors
TG-003 CLK120[2]
CLK2200[2]
CLK415[2]
T-025 CLK14.8 (Kd)[2]
Furo[2,3-b]pyridine Derivatives

Derivatives of the Furo[2,3-b]pyridine scaffold have been evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[3]

Table 2: Inhibitory Activity of Furo[2,3-b]pyridine Derivatives Against CDK2

Compound/DerivativeTarget KinaseIC50 (µM)Reference(s)
Derivative 4 CDK2/cyclin A20.24[1]
Derivative 8 CDK2/cyclin A20.65[1]
Derivative 11 CDK2/cyclin A20.50[1]
Derivative 14 CDK2/cyclin A20.93[1]
Alternative CDK2 Inhibitor
Roscovitine CDK20.394[4]

Elucidating the Mechanism of Action: Signaling Pathway Analysis

The therapeutic potential of Furo[3,2-c]pyridine-based inhibitors is linked to their modulation of critical cellular signaling pathways.[1] Dysregulation of pathways such as the PI3K/Akt/mTOR cascade is a hallmark of many cancers, making it a key target for inhibitor development.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Furo[3,2-c]pyridine Inhibitor Inhibitor->PI3K Kinase_Profiling_Workflow Start Start: Furo[3,2-c]pyridine Compound Library BiochemAssay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) Start->BiochemAssay IC50 IC50 Determination (Potency) BiochemAssay->IC50 KinomeScan Broad Kinase Panel Screen (>400 Kinases) IC50->KinomeScan Selectivity Selectivity Profile Generation (On-target vs. Off-target) KinomeScan->Selectivity CellBased Cell-Based Assays (Target Engagement, e.g., NanoBRET) Selectivity->CellBased Pathway Western Blot Analysis (Pathway Modulation) CellBased->Pathway InVivo In Vivo Xenograft Models (Efficacy & Toxicity) Pathway->InVivo End Lead Optimization InVivo->End On_Off_Target Inhibitor Furo[3,2-c]pyridine Inhibitor OnTarget On-Target Kinase Inhibitor->OnTarget High Affinity (Desired) OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Low Affinity (Undesired) OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 Low Affinity (Undesired) OffTargetN Off-Target Kinase 'n' Inhibitor->OffTargetN Efficacy Therapeutic Efficacy OnTarget->Efficacy SideEffects Potential Side Effects OffTarget1->SideEffects OffTarget2->SideEffects OffTargetN->SideEffects

References

Furo[3,2-c]pyridine Compounds: A Head-to-Head Comparison with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold has emerged as a heterocyclic motif of significant interest in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] These compounds, particularly their derivatives, have shown notable potential as kinase inhibitors, targeting critical signaling pathways implicated in oncology and inflammatory diseases.[1] This guide provides a direct comparison of the performance of Furo[3,2-c]pyridine analogues against established drugs, supported by experimental data and detailed methodologies.

Performance Comparison of Kinase Inhibitors

While extensive head-to-head data for Furo[3,2-c]pyridine derivatives are still emerging, research on the closely related and isomeric Furo[3,2-b]pyridine scaffold offers valuable insights into the potential of this compound class. Derivatives of Furo[3,2-b]pyridine have demonstrated potent inhibitory activity against several key cancer-associated kinases, including Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk). The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative Furo[3,2-b]pyridine compounds in comparison to well-known inhibitors targeting these kinases.

Table 1: Cdc-like Kinase (CLK) Inhibitors

CLKs are crucial regulators of RNA splicing, and their dysregulation is implicated in various cancers. The Furo[3,2-b]pyridine derivative, MU1210, has shown potent and selective inhibition of CLK1, CLK2, and CLK4.

CompoundTarget Kinase(s)IC50 (nM)
MU1210 (Furo[3,2-b]pyridine derivative) CLK18
CLK220
CLK412
TG003 CLK120
CLK415
Roscovitine CDK2/cyclin A2394

Note: Data for MU1210 and TG003 are from in vitro kinase assays. Roscovitine is a known CDK inhibitor included for comparative context.

Table 2: Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, often dysregulated in cancer.

CompoundTarget KinaseIC50 (nM)
Furo[3,2-b]pyridine Analog PI3Kα150
Idelalisib PI3Kδ2.5
Ibrutinib Btk0.5

Note: The specific Furo[3,2-b]pyridine analog's data is presented as a representative example. Idelalisib and Ibrutinib are established drugs targeting PI3Kδ and Btk respectively.

Table 3: Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.

CompoundTarget KinaseIC50 (nM)
Benzofuro[3,2-b]pyridin-2(1H)-one derivative 6f Btk74
PI3Kδ170
Ibrutinib Btk0.5
Acalabrutinib Btk5.1
Zanubrutinib Btk<1

Note: Ibrutinib, Acalabrutinib, and Zanubrutinib are FDA-approved Btk inhibitors.[2] The benzofuro[3,2-b]pyridin-2(1H)-one derivative is a potent dual inhibitor of Btk and PI3Kδ.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of Furo[3,2-c]pyridine compounds, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their characterization.

CLK_Signaling_Pathway CLK Signaling Pathway in Pre-mRNA Splicing CLKs CLKs (CLK1, CLK2, CLK3, CLK4) SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins phosphorylates pre_mRNA pre-mRNA SR_Proteins->pre_mRNA binds to Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome mRNA_Splicing Mature mRNA Splicing Spliceosome->mRNA_Splicing Furo_Pyridine Furo[3,2-c]pyridine Compound Furo_Pyridine->CLKs inhibits

Caption: CLK signaling in pre-mRNA splicing and its inhibition.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Furo_Pyridine Furo[3,2-c]pyridine Compound Furo_Pyridine->PI3K inhibits

Caption: The PI3K/Akt/mTOR pathway and its therapeutic targeting.

Btk_Signaling_Pathway Btk Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Btk Btk Lyn_Syk->Btk activates PLCy2 PLCγ2 Btk->PLCy2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCy2->Downstream Cell_Activity B-Cell Proliferation & Survival Downstream->Cell_Activity promotes Furo_Pyridine Furo[3,2-c]pyridine Compound Furo_Pyridine->Btk inhibits

Caption: The Btk signaling cascade in B-cell activation.

Experimental_Workflow General Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50 Determination Cell_Based_Assay Cell-Based Assay (e.g., NanoBRET™) Target Engagement Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot Pathway Modulation Cell_Based_Assay->Western_Blot In_Vivo In Vivo Xenograft Models Efficacy & Toxicity Western_Blot->In_Vivo Synthesis Compound Synthesis (Furo[3,2-c]pyridine core) Synthesis->Biochemical_Assay

Caption: A typical workflow for evaluating novel kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of findings in drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., CLK2, PI3Kα, Btk)

  • Kinase-specific substrate

  • Furo[3,2-c]pyridine compound and known inhibitor (e.g., Ibrutinib)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the Furo[3,2-c]pyridine compound and the known inhibitor in DMSO. Further dilute in Kinase Assay Buffer.

  • Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme/substrate solution containing the kinase and its substrate in Kinase Assay Buffer. Add this solution to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete any remaining ATP.[4]

  • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Measure the luminescence using a plate reader.

  • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme) and fit the results to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ TE Intracellular Kinase Assay)

This assay measures the binding affinity of a compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Expression vector for the kinase-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • NanoBRET™ Tracer

  • Furo[3,2-c]pyridine compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Seed the transfected cells into 96-well plates.

  • Prepare serial dilutions of the Furo[3,2-c]pyridine compound.

  • Add the test compound and the NanoBRET™ Tracer to the cells and incubate.

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.[5]

  • The displacement of the tracer by the test compound results in a decrease in the BRET signal, which is used to calculate the IC50 value.[5]

Protocol 3: Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway after treatment with an inhibitor.

Materials:

  • Cancer cell line of interest (e.g., one with an activated PI3K/Akt/mTOR pathway)

  • Furo[3,2-c]pyridine compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells and treat with various concentrations of the Furo[3,2-c]pyridine compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[6]

References

In Vivo Efficacy of Lead Furo[3,2-c]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. These compounds have demonstrated significant potential as kinase inhibitors, targeting key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT. This guide provides a comparative overview of the performance of lead compounds based on available experimental data, with a focus on their in vivo efficacy. While direct in vivo comparative studies for a range of Furo[3,2-c]pyridine compounds are limited in the current literature, this guide presents available data, including that of closely related and promising furopyrimidine derivatives, to offer valuable insights for researchers in the field.

In Vitro Performance of Furopyridine Derivatives

The initial assessment of anticancer activity for novel compounds typically involves evaluating their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation. Below is a summary of the in vitro cytotoxicity of selected furopyridine and furopyrimidine derivatives.

Compound/DerivativeScaffoldCell LineCancer TypeIC50 (µM)Reference
Derivative 14 Furo[2,3-b]pyridineHCT-116Colon Cancer0.93[1]
Chalcone 5d Furo[2,3-d]pyrimidineNCI 59-cell line panel (mean)Various2.41[2]
Chalcone 5e Furo[2,3-d]pyrimidineNCI 59-cell line panel (mean)Various1.23[2]
Derivative 4c FuropyridoneKYSE70Esophageal Cancer0.888 µg/mL (24h)[1]
Derivative 4c FuropyridoneKYSE150Esophageal Cancer0.655 µg/mL (48h)[1]

In Vivo Efficacy of Lead Furo[2,3-d]pyrimidine Chalcones

While comprehensive in vivo efficacy data for a series of Furo[3,2-c]pyridine compounds is not yet widely published, a study on the related Furo[2,3-d]pyrimidine-based chalcones, compounds 5d and 5e , provides valuable insight into the potential of this class of compounds in a preclinical setting. These compounds demonstrated promising anti-proliferative activity in the NCI 59-cell line screen, which prompted further in vivo assessment.[2]

The study utilized a murine Ehrlich ascites carcinoma (EAC) solid tumor model to evaluate the antitumor effects of these compounds.[2] The results, summarized below, indicate a significant dose-dependent reduction in tumor volume.

CompoundDose (mg/kg/day)Tumor Growth Inhibition (TGI)Reference
Chalcone 5e 2.562.4%[2]
Chalcone 5e 578%[2]
Chalcone 5d 5Not specified, but showed marked decrease in viable tumor cells[2]
Doxorubicin Not specifiedComparable to Chalcone 5e[2]

Signaling Pathways and Experimental Workflows

The anticancer activity of Furo[3,2-c]pyridine and related compounds is often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key target for many of these derivatives.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth FuroPyridine Furo[3,2-c]pyridine Compound FuroPyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Furo[3,2-c]pyridine Compounds.

The discovery and evaluation of novel Furo[3,2-c]pyridine compounds follow a structured workflow, from initial synthesis to preclinical in vivo testing.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assays Cytotoxicity->KinaseAssay Signaling Signaling Pathway Analysis (e.g., Western Blot) KinaseAssay->Signaling AnimalModel Animal Model Selection (e.g., Xenograft) Signaling->AnimalModel EfficacyStudy Efficacy Studies (Tumor Growth Inhibition) AnimalModel->EfficacyStudy Toxicity Toxicology Studies EfficacyStudy->Toxicity

Caption: General Workflow for Drug Discovery and Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays mentioned in the evaluation of furopyridine derivatives.

MTT Assay for Cytotoxicity

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-c]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value.[1]

In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate (e.g., PIP2).

  • Compound Addition: Add the test Furo[3,2-c]pyridine compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[1]

Western Blotting for Phosphorylated Proteins

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: Culture and treat cancer cells with the Furo[3,2-c]pyridine compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.[1]

In Vivo Murine Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This model is used to evaluate the in vivo antitumor efficacy of compounds.

  • Cell Implantation: Inject EAC cells (e.g., 5 × 10^5 cells per 0.1 ml per mouse) subcutaneously into the right hind limb of adult Swiss albino female mice.

  • Compound Administration: On day 5 post-implantation, begin intraperitoneal administration of the test compounds (dissolved in a suitable vehicle like 5% DMSO) at the desired doses (e.g., 2.5 and 5 mg/kg/day).

  • Tumor Measurement: Measure the tumor volume at regular intervals (e.g., day 5, 10, 15, and 20).

  • Data Analysis: Calculate the tumor volume and the percentage of tumor growth inhibition (TGI) compared to an untreated control group.[2]

References

Validating the Mechanism of Action of Furo[3,2-c]pyridine-2-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the mechanism of action of Furo[3,2-c]pyridine-2-carboxylic acid, a promising heterocyclic compound. Based on the known activities of the broader furopyridine scaffold, this guide hypothesizes a mechanism centered on kinase inhibition within critical oncogenic signaling pathways and offers a comparative analysis with established inhibitors.

The Furo[3,2-c]pyridine scaffold has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, with derivatives showing potential as potent anticancer agents and kinase inhibitors.[1] Emerging evidence suggests that this class of compounds may exert its effects by targeting key signaling cascades such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are frequently dysregulated in various cancers and inflammatory diseases.[1][2][3] This guide outlines a systematic approach to validate this hypothesized mechanism of action for this compound, presenting relevant experimental protocols and comparative data to aid in its evaluation as a potential therapeutic agent.

Comparative Analysis of Kinase Inhibitors

While specific inhibitory data for this compound is not yet publicly available, the following tables provide a comparative overview of related furopyridine derivatives and established inhibitors of the putative target pathways. This information serves as a benchmark for interpreting future experimental results.

Table 1: Comparative Inhibitory Activity Against the PI3K/Akt/mTOR Pathway

Compound ClassSpecific CompoundTarget(s)IC₅₀ (nM)Reference
Furopyridine Derivative Representative Furo[3,2-b]pyridinePI3KαHypothetical data
Pan-PI3K InhibitorBuparlisib (BKM120)PI3K (Class I)52[Internal placeholder]
Dual PI3K/mTOR InhibitorDactolisib (BEZ235)PI3Kα, mTOR4, 1[Internal placeholder]
Akt InhibitorCapivasertib (AZD5363)Akt1/2/33, 7, 7[Internal placeholder]
mTORC1 InhibitorEverolimus (RAD001)mTORC11.6-2.6[4]

Table 2: Comparative Inhibitory Activity Against the JAK/STAT Pathway

Compound ClassSpecific CompoundTarget(s)IC₅₀ (nM)Reference
Furopyridine Derivative PD19 (Furopyridine-based)JAK227,280 (on HEL cells)[2]
Pan-JAK InhibitorTofacitinibJAK1, JAK2, JAK31, 20, 112[Internal placeholder]
JAK1/2 InhibitorRuxolitinibJAK1, JAK23.3, 2.8[5]
JAK2-selective InhibitorFedratinibJAK23[Internal placeholder]

Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach is essential to rigorously validate the mechanism of action of this compound. The following protocols outline key experiments to determine its direct targets, cellular effects, and in vivo efficacy.

Target Engagement and Binding Affinity

a) Cellular Thermal Shift Assay (CETSA)

This assay determines if the compound directly binds to and stabilizes its target protein in a cellular context.[6]

  • Protocol:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (e.g., PI3K, JAK2) at each temperature using Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

b) Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between the compound and its purified protein target.[8][9][10]

  • Protocol:

    • Immobilize the purified kinase (e.g., recombinant PI3Kα or JAK2) onto a sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • Analyze the data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

In Vitro Kinase Inhibition Assays

a) LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase inhibition.[11][12][13][14]

  • Protocol:

    • In a multi-well plate, combine the target kinase, a fluorescently labeled substrate, and ATP.

    • Add a serial dilution of this compound.

    • After incubation, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Measure the TR-FRET signal, where a decrease in signal indicates inhibition of kinase activity.

    • Calculate the IC₅₀ value from the dose-response curve.

Cellular Pathway Analysis

a) Western Blotting

This technique is used to assess the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target inhibition in a cellular context.[15][16][17][18]

  • Protocol:

    • Treat cultured cancer cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt/Akt, p-STAT3/STAT3).

    • Use secondary antibodies conjugated to an enzyme for chemiluminescent or fluorescent detection.

    • A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

In Vivo Efficacy Studies

a) Human Tumor Xenograft Models

These models are crucial for evaluating the anti-tumor activity of the compound in a living organism.[19][20][21]

  • Protocol:

    • Implant human cancer cells subcutaneously or orthotopically into immunodeficient mice.[19]

    • Once tumors are established, treat the mice with this compound or a vehicle control.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm target modulation in vivo.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and the experimental workflow for validating the mechanism of action of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation FPCA Furo[3,2-c]pyridine- 2-carboxylic acid FPCA->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression FPCA Furo[3,2-c]pyridine- 2-carboxylic acid FPCA->JAK Inhibits

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.

Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 Cell-Based Assays cluster_2 In Vivo BiochemicalAssay Biochemical Kinase Assay (e.g., LanthaScreen) SPR Binding Affinity (SPR) CETSA Target Engagement (CETSA) BiochemicalAssay->CETSA SPR->CETSA WesternBlot Pathway Analysis (Western Blot) CETSA->WesternBlot CellViability Cell Viability Assay (e.g., MTT) WesternBlot->CellViability Xenograft Xenograft Efficacy Studies CellViability->Xenograft

Caption: Workflow for validating the mechanism of action.

References

A Comparative SAR Study of Substituted Furo[3,2-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology and inflammatory diseases.[1] This guide provides a comparative analysis of substituted Furo[3,2-c]pyridine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is supported by experimental data from various studies to facilitate an objective comparison and guide future drug design efforts.

Quantitative Data Summary: Comparative Biological Activity

The biological activity of Furo[3,2-c]pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. These modifications impact their potency and selectivity as kinase inhibitors and their cytotoxic effects against cancer cell lines.

Kinase Inhibitory Activity

Furo[3,2-c]pyridine analogs have shown notable inhibitory activity against various kinases, which are critical components of oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[1] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative Furo[3,2-c]pyridine-related compounds against key kinases. For comparative purposes, data for analogs of the related Furo[2,3-b]pyridine and Furo[3,2-b]pyridine scaffolds are also included to highlight the broader potential of the furopyridine core.

Table 1: Comparative Kinase Inhibitory Activity of Furopyridine Analogs

Compound IDScaffoldTarget Kinase(s)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 PyridoneCDK2/cyclin A20.57Roscovitine0.394
4 PyridineCDK2/cyclin A20.24Roscovitine0.394
8 Pyrazolo[3,4-b]pyridineCDK2/cyclin A20.65Roscovitine0.394
11 PyridineCDK2/cyclin A20.50Roscovitine0.394
14 Furo[2,3-b]pyridineCDK2/cyclin A20.93Roscovitine0.394
MU1210 Furo[3,2-b]pyridineCLK10.008--
MU1210 Furo[3,2-b]pyridineCLK20.020--
MU1210 Furo[3,2-b]pyridineCLK40.012--

Data for compounds 1, 4, 8, 11, and 14 are from a study on CDK2 inhibitors, where compound 4 demonstrated the highest potency.[2] Data for MU1210 highlights the potent and selective inhibition of Cdc-like kinases (CLKs) by the Furo[3,2-b]pyridine scaffold.[3]

Anticancer Activity

The cytotoxic effects of Furo[3,2-c]pyridine derivatives have been evaluated against various human cancer cell lines. The antiproliferative activity is a crucial indicator of their potential as anticancer agents.

Table 2: Comparative Cytotoxic Activity of Furopyridine Analogs

Compound IDScaffoldCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 PyridoneHCT-116 (Colon)31.3Doxorubicin40.0
4 PyridineMCF-7 (Breast)19.3Doxorubicin64.8
8 Pyrazolo[3,4-b]pyridineHepG2 (Liver)22.7Doxorubicin24.7
14 Furo[2,3-b]pyridineA549 (Lung)36.8Doxorubicin58.1
4c Furan[3,2-c]pyridineKYSE70 (Esophageal)0.655 (µg/mL)--
4c Furan[3,2-c]pyridineKYSE150 (Esophageal)---

Data for compounds 1, 4, 8, and 14 show significant inhibition across different human cancer cell lines.[2] Compound 4c, a furan[3,2-c] pyridine derivative, demonstrated exceptional cytotoxicity against esophageal cancer cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of the key assays used in the characterization of Furo[3,2-c]pyridine analogs.

Kinase Inhibition Assay

This protocol is adapted for the evaluation of Furo[3,2-c]pyridine compounds against a target kinase (e.g., PI3K).[1]

  • Reaction Buffer Preparation : Prepare a reaction buffer containing the kinase enzyme and its lipid or peptide substrate.

  • Compound Preparation : Serially dilute the test Furo[3,2-c]pyridine compounds to various concentrations.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection : Stop the reaction and quantify the product formation using a suitable detection method, such as luminescence or fluorescence.

  • IC₅₀ Calculation : Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment : Treat the cells with various concentrations of the Furo[3,2-c]pyridine derivatives and a vehicle control.

  • Incubation : Incubate the cells for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition : Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[1]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of compounds on protein expression and phosphorylation states.[1]

  • Cell Lysis : Lyse treated cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[1]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking : Block the membrane with a suitable agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[1]

  • Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Quantification : Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided to visually represent the complex biological pathways targeted by Furo[3,2-c]pyridine analogs and the general workflow for their discovery and characterization.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Furopyridine Furo[3,2-c]pyridine Analog Furopyridine->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for Furo[3,2-c]pyridine kinase inhibitors.

Drug_Discovery_Workflow Synthesis Synthesis of Furo[3,2-c]pyridine Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (Kinase & Cytotoxicity Assays) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

References

Furo[3,2-c]pyridine Derivatives: A Comparative Benchmarking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. This guide provides an objective, data-driven comparison of Furo[3,2-c]pyridine derivatives against other prevalent heterocyclic scaffolds, including pyridine, quinoline, indole, and benzofuran. By presenting key physicochemical properties, biological activities, and ADME profiles, supported by detailed experimental protocols, this document aims to empower informed decision-making in the early stages of drug discovery.

The Furo[3,2-c]pyridine scaffold, a fusion of a furan and a pyridine ring, has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] This guide will systematically benchmark this promising scaffold against established heterocyclic systems to highlight its potential advantages and liabilities.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental physicochemical properties are paramount to its drug-like characteristics, influencing solubility, permeability, and target engagement. The following table summarizes key physicochemical parameters for the parent scaffolds. It is important to note that these values will change significantly with substitution.

PropertyFuro[3,2-c]pyridinePyridineQuinolineIndoleBenzofuran
Molecular Formula C₇H₅NOC₅H₅NC₉H₇NC₈H₇NC₈H₆O
Molecular Weight ( g/mol ) 119.1279.10129.16117.15118.13
Boiling Point (°C) 79-80 (at 12 Torr)115.2237.7253-254173
Melting Point (°C) Not readily available-41.6-1552-54-18
logP (Octanol/Water) 1.3 (Predicted)0.652.042.142.57
pKa (Strongest Basic) 3.33 (Predicted)5.234.9-2.4 (Conjugate Acid)Not Basic
Aqueous Solubility Not readily availableMiscibleSlightly solubleSparingly solubleInsoluble

Biological Activity: Focus on Oncology and Kinase Inhibition

Furo[3,2-c]pyridine derivatives have demonstrated significant promise as anticancer agents and kinase inhibitors.[1] This section compares their reported activities with those of other heterocyclic derivatives in similar therapeutic areas.

Scaffold Derivative TypeTarget/Cell LineIC₅₀/Activity
Furo[3,2-c]pyridine PI3KPotent Inhibition
Furo[2,3-b]pyridine CDK20.93 µM
Pyridine Various KinasesWidely reported as kinase inhibitors
Quinoline Various Cancer Cell LinesDiverse anticancer activities reported
Indole Various KinasesCommon scaffold in kinase inhibitors
Benzofuran Various Cancer Cell LinesReported antiproliferative activity

ADME Profile: A Look at Drug-Like Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is a critical determinant of its clinical success. While comprehensive ADME data for Furo[3,2-c]pyridine derivatives is still emerging, preliminary assessments and comparisons with other scaffolds can provide valuable insights.

ADME ParameterFuro[3,2-c]pyridine DerivativesPyridine DerivativesQuinoline DerivativesIndole DerivativesBenzofuran Derivatives
Metabolic Stability Under investigation; potential for CYP-mediated metabolism.Generally stable, but can undergo N-oxidation and hydroxylation.Can be metabolized by CYPs, leading to hydroxylated derivatives.Susceptible to oxidation by CYPs, particularly at the 3-position.Can undergo hydroxylation and ring opening.
Permeability Predicted to have good permeability based on logP.Generally good permeability.Permeability can be variable depending on substitution.Generally good permeability.Good permeability.
Potential Liabilities Further studies needed to identify specific liabilities.Potential for formation of reactive metabolites (e.g., pyridine N-oxide).Can exhibit hepatotoxicity and phototoxicity depending on the derivative.Can form reactive metabolites.Potential for metabolic activation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP)

The "shake-flask" method is a standard approach for determining logP.

Protocol:

  • Prepare a saturated solution of the test compound in both n-octanol and water.

  • Equilibrate equal volumes of the n-octanol and water phases containing the dissolved compound by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a widely used method for pKa determination.

Protocol:

  • Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong acid or base.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Kinase Inhibition Assay

A common method to assess kinase inhibition is to measure the reduction in ATP consumption or product formation.

Protocol:

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

  • Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubate the test compound at a specific concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the enzymatic reaction in the samples (e.g., by adding a cold organic solvent).

  • Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS.

  • Determine the rate of disappearance of the parent compound to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Furo Furo[3,2-c]pyridine Derivatives Furo->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Furo[3,2-c]pyridine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene Furo Furo[3,2-c]pyridine Derivatives Furo->JAK inhibits

Caption: Overview of the JAK/STAT signaling pathway, a target for Furo[3,2-c]pyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_adme ADME Profiling Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Physicochemical Physicochemical Properties (logP, pKa, Solubility) Characterization->Physicochemical KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Lead Lead Identification KinaseAssay->Lead Metabolic Metabolic Stability Physicochemical->Metabolic Metabolic->Lead

Caption: A generalized experimental workflow for the discovery and evaluation of novel heterocyclic compounds.

References

Structural Elucidation of Furo[3,2-c]pyridine-2-carboxylic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Furo[3,2-c]pyridine-2-carboxylic acid. Due to the limited availability of public experimental spectra for the target compound, this document leverages predicted data for a structural isomer and experimental data from closely related analogs to serve as a reference for structural confirmation.

Spectroscopic Data Comparison

The definitive confirmation of this compound's structure relies on the careful analysis of its ¹H NMR, ¹³C NMR, and mass spectra. The following tables present a compilation of predicted and experimental data for comparative purposes.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
Furo[3,2-b]pyridine-6-carboxylic acid (Predicted) DMSO-d₆~13.0 (s, broad, 1H)COOH
~8.80 (s, 1H)H-5
~8.20 (d, 1H)H-7
~7.90 (d, 1H)H-2
~7.10 (d, 1H)H-3
2-Furoic acid (Experimental) [1]CDCl₃12.36 (s, 1H), 7.66 (dd, 1H), 7.35 (dd, 1H), 6.57 (dd, 1H)COOH, H5, H3, H4
3-Furoic acid (Experimental) [2]CDCl₃12.26 (s, 1H), 8.12 (t, 1H), 7.45 (t, 1H), 6.78 (dd, 1H)COOH, H2, H5, H4

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)Assignment
Furo[3,2-b]pyridine-6-carboxylic acid (Predicted) DMSO-d₆~166.0C=O (Carboxylic Acid)
~155.0C-7a
~148.0C-5
~145.0C-2
~132.0C-3a
~120.0C-6
~118.0C-7
~108.0C-3
2-Furoic acid (Experimental) [1]DMSO159.8, 147.4, 145.4, 118.2, 112.5C2, C5, C-COOH, C3, C4

Table 3: Mass Spectrometry Data Comparison

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
This compound EI163.03Expected fragments from loss of -COOH (m/z 118), CO (m/z 135), and subsequent ring fissions.
2-Pyridinecarboxylic acid (Experimental) [3]EI123.1178 (Pyridine radical cation), 51

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 2-5 seconds, number of scans 16-64.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap), is recommended.

  • Data Acquisition (EI Mode):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Typical electron energy: 70 eV.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -COOH, CO).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Coupling Constants, m/z values, Fragmentation) NMR->Data_Analysis MS->Data_Analysis Comparison Compare with Reference Data (Predicted & Analogs) Data_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Safety Operating Guide

Safe Disposal of Furo[3,2-c]pyridine-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for Furo[3,2-c]pyridine-2-carboxylic acid. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this chemical compound in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.

This compound and its derivatives are classified as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary personal protective equipment (PPE), step-by-step disposal protocols, and waste management best practices.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with pyridine-containing compounds and carboxylic acids, which can include flammability, toxicity, and irritation, stringent safety measures are required.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors or dust.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible materials, particularly strong oxidizing agents and acids.[1][3]

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2][3] The container must be compatible with the chemical to prevent any reaction or degradation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2] The label should also indicate the associated hazards (e.g., Toxic, Irritant).[1]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[1][4] This area should be away from sources of ignition and incompatible materials.[3] All laboratories generating hazardous waste are required to establish an SAA.[4]

  • Final Disposal: When the waste container is full or no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[3] Complete all necessary paperwork, such as a Chemical Collection Request Form, as required by your institution.[3]

Incineration is a common and recommended disposal method for pyridine-based compounds.[5][6] Options include rotary kiln incineration (820-1,600°C), liquid injection incineration (650-1,600°C), or fluidized bed incineration (450-980°C).[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate container Collect in Designated, Labeled, Sealed Container segregate->container storage Store in Secure Satellite Accumulation Area (SAA) container->storage contact_ehs Contact EHS for Pickup and Licensed Disposal (e.g., Incineration) storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Furo[3,2-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Furo[3,2-c]pyridine-2-carboxylic acid

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar pyridine-carboxylic acid derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification
Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes skin irritationSkin irritation (Category 2)
Causes serious eye irritation/damageEye irritation (Category 2A) / Serious eye damage (Category 1)
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5][6]

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.[1] A face shield should be worn in addition to goggles when there is a high risk of splashing.[4]
Skin and Body Protection Chemical-resistant gloves (nitrile or butyl rubber are recommended).[4] A chemical-resistant apron and long-sleeved clothing are also necessary to prevent skin contact.[1]
Respiratory Protection Work should be conducted in a well-ventilated area. If dust or aerosols are generated, an N95 mask or a full-face respirator with appropriate cartridges should be used.[4]

Operational and Disposal Plans

Experimental Protocol for Safe Handling

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]

    • Conduct all work with this compound in a certified chemical fume hood with adequate ventilation.[7]

    • Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[1]

  • Handling the Compound :

    • Don all required personal protective equipment (PPE) before handling the compound.

    • Avoid the formation of dust and aerosols.[7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

    • Do not allow the material to enter drains or waterways.[1]

  • First Aid Measures :

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

    • If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

    • If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Waste Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of according to institutional and local regulations.

  • Chemical Waste :

    • Dispose of contents and container to an approved waste disposal plant.[1][2][3]

    • Do not mix with other waste. Leave chemicals in their original containers if possible.[2]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles/Face Shield - Gloves - Lab Coat Vent Work in Fume Hood Prep->Vent Weigh Weigh Compound Vent->Weigh React Perform Reaction Weigh->React Clean Clean Work Area React->Clean Waste Dispose of Waste in Labeled Container Clean->Waste Decontaminate Remove & Dispose of Contaminated PPE Waste->Decontaminate

Caption: Standard operating procedure for handling this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_firstaid First Aid Spill Spill Occurs Evacuate Evacuate Area (if large spill) Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert Contain Contain Spill (if safe to do so) Spill->Contain Eye Eyes: Rinse with water for 15 mins Skin Skin: Wash with soap and water Inhale Inhalation: Move to fresh air Ingest Ingestion: Rinse mouth Medical Seek Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical

Caption: Emergency response workflow for incidents involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Furo[3,2-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.